molecular formula C6H2Br2F2 B1593079 2,5-Dibromo-1,3-difluorobenzene CAS No. 128259-71-2

2,5-Dibromo-1,3-difluorobenzene

货号: B1593079
CAS 编号: 128259-71-2
分子量: 271.88 g/mol
InChI 键: OCUXAWVQPORIBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Dibromo-1,3-difluorobenzene is a useful research compound. Its molecular formula is C6H2Br2F2 and its molecular weight is 271.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,5-dibromo-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUXAWVQPORIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641036
Record name 2,5-Dibromo-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128259-71-2
Record name 2,5-Dibromo-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibromo-3,5-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromo-1,3-difluorobenzene (CAS No. 128259-71-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromo-1,3-difluorobenzene, a key halogenated aromatic intermediate. The document, intended for researchers, medicinal chemists, and materials scientists, delves into the compound's physicochemical properties, synthesis, and reactivity. Special emphasis is placed on its role as a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and advanced materials sectors. Detailed protocols for representative cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are presented to illustrate its synthetic utility. The guide also covers essential safety and handling procedures and provides a curated collection of spectroscopic data for characterization.

Introduction: A Versatile Fluorinated Building Block

This compound, identified by the CAS number 128259-71-2, is a strategically substituted aromatic compound that has garnered significant interest in synthetic chemistry.[1] Its molecular architecture, featuring two bromine atoms and two fluorine atoms on a benzene ring, offers a unique combination of reactivity and physicochemical modulation. The bromine atoms serve as versatile synthetic handles, primarily for metal-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[2] Concurrently, the fluorine substituents exert a profound influence on the molecule's electronic properties and, by extension, the properties of its derivatives. In the context of drug discovery, the incorporation of fluorine can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[2] In materials science, the C-F bond contributes to thermal and chemical resistance in polymers and can be used to tune the electronic properties of organic materials for applications in OLEDs and liquid crystals.[3][4]

This guide aims to provide a detailed technical resource for professionals working with this compound, consolidating information on its synthesis, properties, and key applications.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 128259-71-2[1][5][6]
Molecular Formula C₆H₂Br₂F₂[5][6]
Molecular Weight 271.89 g/mol [5]
Appearance Light yellow to brown powder or crystal
Purity Typically >98.0% (GC)
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[6][7]
SMILES C1=C(C=C(C(=C1F)Br)F)Br[5]
InChIKey OCUXAWVQPORIBP-UHFFFAOYSA-N[6]
Spectroscopic Characterization

While a comprehensive, publicly available spectral analysis is not consolidated in a single source, typical analytical data from suppliers and related literature can be used for characterization.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region, arising from the two non-equivalent aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with their chemical shifts influenced by the attached halogens. Carbon-fluorine coupling will result in the splitting of the signals for the fluorinated carbons.

  • ¹⁹F NMR: The fluorine NMR spectrum provides valuable information about the fluorine environments in the molecule.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would be expected around m/z 270, 272, and 274 in a roughly 1:2:1 ratio.

Synthesis of this compound

General Protocol for Electrophilic Bromination

This protocol is a representative procedure for the bromination of an activated or moderately deactivated aromatic ring and should be optimized for the specific substrate.

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Materials:

  • 1,3-Difluorobenzene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Dichloromethane (DCM) or other suitable inert solvent

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 1,3-difluorobenzene in a suitable solvent (e.g., dichloromethane) in a flask equipped with a dropping funnel and a stirrer, add a catalytic amount of iron(III) bromide.

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in the same solvent from the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any excess bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Synthetic Applications and Reaction Protocols

The two bromine atoms in this compound are excellent leaving groups in palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of a wide range of more complex molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[8] this compound can undergo sequential or double Suzuki couplings to introduce two different or identical aryl or vinyl groups.

General Workflow:

Suzuki_Workflow reagents Mix Aryl Dibromide, Boronic Acid, Catalyst, Base, and Solvent reaction Heat under Inert Atmosphere reagents->reaction 1 workup Aqueous Workup & Extraction reaction->workup 2 purification Column Chromatography workup->purification 3 product Isolated Biaryl Product purification->product 4

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[9]

Representative Protocol for Double Suzuki-Miyaura Coupling:

This protocol is adapted from a procedure for a similar dibromo-aromatic substrate and serves as a starting point for optimization.[8]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 mmol)

  • 1,4-Dioxane (2 mL)

  • Water (0.5 mL)

Procedure:

  • In a Schlenk flask, combine this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and stir the mixture for 30 minutes at room temperature.

  • Add the arylboronic acid, potassium phosphate, and water under the inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2,5-diaryl-1,3-difluorobenzene derivative.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis.

Catalytic Cycle:

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Transmetalation pd_complex->transmetalation cu_acetylide Cu(I)-C≡CR cu_acetylide->transmetalation product Ar-C≡CR transmetalation->product Reductive Elimination

References

An In-depth Technical Guide to 2,5-Dibromo-1,3-difluorobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-1,3-difluorobenzene is a strategically substituted aromatic compound that has emerged as a versatile building block in modern organic synthesis. Its unique arrangement of two bromine and two fluorine atoms on the benzene ring imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of complex molecules. The bromine atoms serve as convenient handles for various metal-catalyzed cross-coupling reactions, while the fluorine atoms can significantly influence the physicochemical and pharmacological properties of the target molecules, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in the development of pharmaceuticals and advanced materials.

Physicochemical Properties

This compound is a light yellow to brown crystalline solid at room temperature.[1] Its core physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 128259-71-2[2]
Molecular Formula C₆H₂Br₂F₂[3]
Molecular Weight 271.89 g/mol [3]
Appearance Light yellow to brown to dark green powder to crystal[1]
Melting Point 33 °C[4]
Boiling Point (Predicted) 203.1 ± 35.0 °C[4][5]
Density (Predicted) 2.087 ± 0.06 g/cm³[5]
Purity Typically >98.0% (GC)
Solubility Insoluble in water.[2] Soluble in common organic solvents such as tetrahydrofuran (THF), dioxane, toluene, and dimethylformamide (DMF).
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed and protect from light.[6]

Spectroscopic Data

Note: Detailed spectral data with peak assignments is crucial for the unambiguous identification and characterization of this compound. While specific spectra are not publicly available in the initial search, a theoretical analysis based on its structure is provided below. Researchers should always acquire and interpret their own analytical data for confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple due to the molecule's symmetry. There are two chemically equivalent aromatic protons.

  • Expected Chemical Shift (δ): 7.0-7.5 ppm. The electron-withdrawing nature of the bromine and fluorine atoms will deshield the protons, shifting them downfield from benzene (7.34 ppm).

  • Expected Multiplicity: The protons will be coupled to the two adjacent fluorine atoms. This will likely result in a triplet of triplets or a more complex multiplet due to ¹H-¹⁹F coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show three distinct signals for the aromatic carbons.

  • C-Br carbons: Expected to be in the range of 110-125 ppm.

  • C-F carbons: These will be significantly downfield due to the high electronegativity of fluorine and will show a large one-bond C-F coupling constant (¹JCF). Expected range: 155-165 ppm.

  • C-H carbons: Expected to be in the range of 115-125 ppm and will also show coupling to fluorine.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum will provide a single signal for the two equivalent fluorine atoms.

  • Expected Chemical Shift (δ): The chemical shift will be in the typical range for aryl fluorides, likely between -100 and -130 ppm (relative to CFCl₃). The signal will be coupled to the adjacent protons, resulting in a multiplet.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C=C stretching (aromatic): ~1400-1600 cm⁻¹

  • C-F stretching: Strong absorptions in the range of 1100-1300 cm⁻¹

  • C-Br stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br have nearly equal natural abundance).

  • Molecular Ion (M⁺): A cluster of peaks around m/z 270, 272, and 274 in an approximate 1:2:1 ratio.

  • Fragmentation: Expect to see the loss of bromine atoms (M-Br)⁺ and potentially the sequential loss of both bromine atoms.

Synthesis and Reactivity

Synthesis of this compound

A common synthetic route to this compound starts from the commercially available 1,3-difluorobenzene. The synthesis involves a regioselective bromination reaction.

G start 1,3-Difluorobenzene reagents Br₂, FeBr₃ (or other Lewis acid) Heat product This compound reagents->product Electrophilic Aromatic Substitution workup Workup and Purification (e.g., Quenching, Extraction, Chromatography) product->workup

Caption: Synthetic pathway to this compound.

Experimental Protocol: Bromination of 1,3-Difluorobenzene

  • To a stirred solution of 1,3-difluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr₃, 0.05 eq).

  • From the dropping funnel, add bromine (2.1 eq) dropwise to the reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by GC-MS or TLC).

  • Cool the reaction mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography or distillation to afford this compound.

Key Reactions and Applications

The two bromine atoms on the aromatic ring are excellent leaving groups for metal-catalyzed cross-coupling reactions, making this compound a valuable precursor for the synthesis of more complex molecules.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can undergo selective mono- or double-coupling with various boronic acids to introduce new aryl or vinyl substituents. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.[7]

G cluster_reactants Reactants start This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) boronic_acid Arylboronic Acid (Ar-B(OH)₂) product Substituted Biaryl Product catalyst->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol: Suzuki-Miyaura Coupling

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 or 2.2 eq for mono- or di-substitution, respectively), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0-4.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[5]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of primary or secondary amines onto the aromatic ring of this compound, providing access to a wide range of substituted anilines that are important intermediates in drug discovery.

G cluster_reactants Reactants start This compound catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) amine Primary or Secondary Amine (R¹R²NH) product Substituted Arylamine Product catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination reaction.

General Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.2-2.4 eq).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the primary or secondary amine (1.1 or 2.2 eq) followed by an anhydrous, aprotic solvent such as toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by LC-MS).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by flash column chromatography.[8][9]

Applications in Research and Development

Pharmaceutical Synthesis

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of various pharmaceutical compounds. The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atoms provide reactive sites for building molecular complexity.[2] It has been utilized in the synthesis of kinase inhibitors, antiviral agents, and other compounds targeting various receptors.[2] For instance, substituted diaminopyrimidines, which can be synthesized from precursors derived from this compound, have been investigated as potent and selective kinase inhibitors for the treatment of cancers and inflammatory diseases.[10]

Materials Science

This compound is also employed in the synthesis of advanced materials, particularly liquid crystals. The rigid, rod-like structures that can be synthesized via cross-coupling reactions with this building block are desirable for liquid crystalline properties. For example, it is used in the preparation of bicyclohexylylacetylene and bicyclohexyl-containing diyne liquid crystal compounds.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[11] May cause respiratory irritation (H335).[11]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

    • Wash skin thoroughly after handling.[2]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

    • Use only outdoors or in a well-ventilated area.[2]

  • First Aid:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in pharmaceutical and materials science research. Its predictable reactivity in cross-coupling reactions, coupled with the beneficial effects of fluorine substitution, makes it an attractive starting material for the synthesis of a wide range of complex and valuable molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization.

References

An In-depth Technical Guide to 2,5-Dibromo-1,3-difluorobenzene: A Keystone Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-1,3-difluorobenzene is a halogenated aromatic compound that has emerged as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its strategic arrangement of bromine and fluorine substituents on the benzene ring imparts a unique combination of reactivity and physicochemical properties. The fluorine atoms can significantly influence the pharmacokinetic profile of a molecule, enhancing properties such as metabolic stability and membrane permeability, while the bromine atoms serve as versatile handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this valuable synthetic building block.

Core Molecular Data and Properties

This compound is a solid at room temperature, often appearing as a light yellow to brown or dark green powder or crystalline solid.[4] Its core physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 128259-71-2[5]
Molecular Formula C₆H₂Br₂F₂[6]
Molecular Weight 271.88 g/mol [6][7]
Physical Form Solid or Semi-solid
Melting Point 33 °C[4]
Purity (Typical) ≥95% to >98%[5][6]
InChI 1S/C6H2Br2F2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H
SMILES C1(=C(C=C(C(=C1F)Br)F)Br)[6]

Spectroscopic Characterization: An Analytical Fingerprint

Accurate spectroscopic data is crucial for the identification and quality control of this compound in a research setting. While a comprehensive, publicly available dataset of experimentally verified spectra for this specific isomer is limited, the expected spectral characteristics can be inferred from its structure and comparison with related compounds.

Note: The following spectral data are predicted or based on analogous compounds and should be used as a reference. Researchers should always acquire and interpret their own analytical data for definitive identification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A single resonance is anticipated for the two equivalent aromatic protons. This signal would likely appear as a triplet or a more complex multiplet due to coupling with the adjacent fluorine atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. Due to symmetry, three distinct signals are expected for the aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic splitting (C-F coupling), which is a key diagnostic feature.[8]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the aromatic C-H and C-C stretching and bending vibrations. The C-Br and C-F stretching vibrations will also be present, typically in the fingerprint region (below 1500 cm⁻¹).[9][10]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight.

Synthesis of this compound

While several synthetic routes to substituted dibromodifluorobenzenes can be envisaged, a common strategy involves the direct bromination of 1,3-difluorobenzene. The fluorine atoms are deactivating and ortho-, para-directing. However, the positions ortho to both fluorine atoms are sterically hindered. Therefore, bromination is expected to occur at the positions para to each fluorine, leading to the desired this compound.

Illustrative Synthetic Protocol: Electrophilic Bromination

This protocol is a representative procedure based on established methods for the bromination of activated and deactivated aromatic rings.

G cluster_reactants Reactants cluster_process Process cluster_product Product 1,3-Difluorobenzene 1,3-Difluorobenzene Reaction Vessel (Inert Atmosphere) Reaction Vessel (Inert Atmosphere) 1,3-Difluorobenzene->Reaction Vessel (Inert Atmosphere) Bromine Bromine Bromine->Reaction Vessel (Inert Atmosphere) Iron(III) Bromide (Catalyst) Iron(III) Bromide (Catalyst) Iron(III) Bromide (Catalyst)->Reaction Vessel (Inert Atmosphere) Stirring at Controlled Temperature Stirring at Controlled Temperature Reaction Vessel (Inert Atmosphere)->Stirring at Controlled Temperature Reaction Quenching (e.g., with Na₂S₂O₃ solution) Reaction Quenching (e.g., with Na₂S₂O₃ solution) Stirring at Controlled Temperature->Reaction Quenching (e.g., with Na₂S₂O₃ solution) Work-up (Extraction & Washing) Work-up (Extraction & Washing) Reaction Quenching (e.g., with Na₂S₂O₃ solution)->Work-up (Extraction & Washing) Purification (Distillation or Crystallization) Purification (Distillation or Crystallization) Work-up (Extraction & Washing)->Purification (Distillation or Crystallization) This compound This compound Purification (Distillation or Crystallization)->this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr evolved), add 1,3-difluorobenzene and a catalytic amount of iron(III) bromide under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Bromine: Slowly add bromine dropwise from the dropping funnel to the stirred solution at a temperature that allows for controlled reaction (e.g., 0 °C to room temperature). The reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or recrystallization to afford pure this compound.

Chemical Reactivity and Applications in Synthesis

The two bromine atoms in this compound are the primary sites of reactivity, serving as excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the sequential or simultaneous introduction of two different substituents, making it a versatile scaffold for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Aryl/Vinyl Boronic Acid/Ester Aryl/Vinyl Boronic Acid/Ester Pd Catalyst + Ligand Pd Catalyst + Ligand Base (e.g., K₂CO₃, Cs₂CO₃) Base (e.g., K₂CO₃, Cs₂CO₃) Biaryl Product Biaryl Product Amine (Primary or Secondary) Amine (Primary or Secondary) Base (e.g., NaOtBu, K₃PO₄) Base (e.g., NaOtBu, K₃PO₄) Arylamine Product Arylamine Product Terminal Alkyne Terminal Alkyne Pd Catalyst + Cu(I) co-catalyst Pd Catalyst + Cu(I) co-catalyst Base (e.g., Et₃N, piperidine) Base (e.g., Et₃N, piperidine) Arylalkyne Product Arylalkyne Product Suzuki Coupling->Biaryl Product Buchwald-Hartwig Amination->Arylamine Product Sonogashira Coupling->Arylalkyne Product

Caption: Key cross-coupling reactions of this compound.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling with organoboron reagents (boronic acids or esters).[11][12] It is a powerful tool for synthesizing biaryl and vinyl-substituted difluorobenzene derivatives, which are common motifs in pharmaceuticals and organic electronic materials. A general protocol involves reacting this compound with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand system) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent mixture (e.g., toluene/water or dioxane/water).[1][13]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds.[14] It allows for the coupling of this compound with a wide range of primary and secondary amines to produce substituted anilines. These products are valuable intermediates in drug discovery. Typical conditions involve a palladium precatalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).

  • Sonogashira Coupling: This reaction facilitates the formation of C-C bonds between aryl halides and terminal alkynes, yielding arylalkynes.[15][16] These products are important in materials science and as precursors for more complex structures. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base (e.g., triethylamine or piperidine).

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • Hazard Statements: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern provides a gateway to a wide array of complex difluorinated aromatic compounds. The ability to undergo selective and high-yielding cross-coupling reactions at the bromine positions makes it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,5-Dibromo-1,3-difluorobenzene in Modern Drug Discovery

This compound (CAS No. 128259-71-2) is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two bromine atoms and two fluorine atoms on a benzene ring, offers a versatile scaffold for medicinal chemists. The fluorine atoms can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability, while the bromine atoms provide reactive handles for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures.[2] This guide provides a comprehensive overview of a strategic and efficient pathway for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Strategic Synthesis Pathway: A Multi-step Approach from 2,6-Difluoroaniline

A direct electrophilic bromination of 1,3-difluorobenzene is not a viable route to this compound, as it selectively yields 1-bromo-2,4-difluorobenzene. Therefore, a more strategic, multi-step synthesis commencing from 2,6-difluoroaniline is the preferred and more logical approach. This pathway involves a sequence of regioselective brominations followed by a Sandmeyer reaction to introduce the second bromine atom.

Synthesis_Pathway A 2,6-Difluoroaniline B 4-Bromo-2,6-difluoroaniline A->B Bromination C 2,4-Dibromo-6-fluoroaniline B->C Second Bromination D This compound C->D Sandmeyer Reaction Monobromination_Mechanism cluster_0 Electrophilic Attack cluster_1 Deprotonation A 2,6-Difluoroaniline Intermediate Arenium Ion Intermediate A->Intermediate + Br+ Br2 Br-Br Intermediate2 Arenium Ion Intermediate Product 4-Bromo-2,6-difluoroaniline Intermediate2->Product - H+ Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Radical Formation & Substitution A 2,4-Dibromo-6-fluoroaniline B Diazonium Salt A->B NaNO2, HBr C Diazonium Salt D Aryl Radical + N2 C->D CuBr E This compound D->E + Br

References

The Synthetic Chemist's Compass: A Technical Guide to the Reactivity of 2,5-Dibromo-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Chemistry

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2,5-Dibromo-1,3-difluorobenzene, a halogenated aromatic compound, has emerged as a particularly valuable intermediate, especially in the realms of pharmaceutical and materials science.[1] Its utility stems from a unique confluence of properties: the fluorine atoms modulate the electronic character of the benzene ring and can impart desirable pharmacokinetic properties in drug candidates, such as enhanced metabolic stability and membrane permeability.[1] Simultaneously, the two bromine atoms serve as versatile handles for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions and metal-halogen exchange, allowing for the stepwise and regioselective introduction of diverse functionalities.[1]

This in-depth technical guide provides a comprehensive overview of the reactivity profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of reactions, but a deeper understanding of the causality behind experimental choices and the strategic considerations for employing this versatile reagent in complex synthetic endeavors.

Core Reactivity Principles: An Interplay of Halogen Effects

The reactivity of this compound is fundamentally governed by the interplay of the electronic and steric effects of its four halogen substituents. The strongly electron-withdrawing nature of the fluorine atoms significantly acidifies the ring protons and activates the ring towards nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed in non-activated benzene derivatives. Conversely, the bromine atoms, being larger and more polarizable, are the preferred sites for oxidative addition in metal-catalyzed cross-coupling reactions and for metal-halogen exchange. The symmetric substitution pattern of the molecule also presents interesting considerations for regioselectivity in sequential reactions.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Fluorine's Activating Power

The presence of two fluorine atoms renders the carbon atoms to which they are attached electrophilic and susceptible to attack by nucleophiles. This activation allows for the displacement of the fluoride ions, a reaction that is particularly effective with soft nucleophiles like phenoxides and thiolates.

Causality of Experimental Design in SNAr:

The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), is critical for SNAr reactions. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. A base, typically a carbonate such as potassium carbonate (K2CO3), is employed to deprotonate the nucleophile (e.g., a phenol or thiol), generating the more potent anionic nucleophile in situ. Elevated temperatures are generally required to overcome the activation energy of the reaction.

Experimental Protocol: Synthesis of Di-substituted Ether and Thioether Derivatives

The following protocols detail the synthesis of diaryl ethers and thioethers via a double SNAr reaction on this compound.

Table 1: SNAr Reactions of this compound

NucleophileProductBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-tert-butylphenol4,4'-((2,5-dibromo-1,3-phenylene)bis(oxy))bis(tert-butylbenzene)K2CO3DMF1502071
benzo[b]thiophene-thiolDibromo-bis(benzo[b]thiophen-2-yl)sulfaneK2CO3NMP6024-

Step-by-Step Methodology for the Synthesis of 4,4'-((2,5-dibromo-1,3-phenylene)bis(oxy))bis(tert-butylbenzene):

  • To a solution of this compound (10.0 g, 36.8 mmol) in 120 mL of dimethylformamide (DMF) under a nitrogen atmosphere, add 4-tert-butylphenol (16.6 g, 110 mmol) and potassium carbonate (K2CO3) (20.3 g, 147 mmol).

  • Stir the reaction mixture at 150 °C for 20 hours.

  • After cooling to room temperature, quench the reaction by pouring the mixture into water.

  • Extract the aqueous mixture repeatedly with dichloromethane.

  • Combine the organic extracts, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: dichloromethane/n-hexane = 1:9, v/v) to yield the product as a white solid.

SNAr_Workflow reagents This compound + 4-tert-butylphenol + K2CO3 solvent DMF 150 °C, 20 h reagents->solvent Reaction workup Aqueous Workup & Extraction solvent->workup Quenching purification Column Chromatography workup->purification Isolation product Di-substituted Ether Product purification->product Purification

Caption: SNAr reaction workflow.

Metal-Catalyzed Cross-Coupling Reactions: The Versatility of the C-Br Bond

The carbon-bromine bonds in this compound are the primary sites for metal-catalyzed cross-coupling reactions. These transformations, including the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: Forging C-N Bonds

While a direct Buchwald-Hartwig amination on this compound is not extensively documented in the searched literature, the amination of its derivatives is a viable and important transformation. The following example illustrates the amination of a complex derivative, highlighting the general principles of this reaction.

Illustrative Protocol: Buchwald-Hartwig Amination of a Dibromo-Thiophene Derivative

This protocol describes the amination of a dibromo-polycyclic aromatic compound derived from this compound.

  • In a glovebox, combine the dibromo-substrate, 3,6-di-tert-butylcarbazole, Pd2(dba)3 (palladium catalyst), and t-BuONa (base).

  • Add toluene as the solvent.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • After cooling, the product can be isolated and purified using standard techniques such as column chromatography.

Buchwald_Hartwig_Workflow reactants Dibromo-Aryl Substrate + Amine + Base (t-BuONa) reaction Toluene 100 °C, 12 h reactants->reaction catalyst Pd Catalyst (Pd2(dba)3) + Ligand catalyst->reaction product Aminated Product reaction->product

Caption: Buchwald-Hartwig amination workflow.

Metal-Halogen Exchange: Accessing Organometallic Intermediates

The bromine atoms of this compound can undergo metal-halogen exchange, most commonly with organolithium reagents such as n-butyllithium. This reaction generates a highly reactive aryllithium species that can be trapped with various electrophiles. The regioselectivity of this exchange is a key consideration.

Regioselectivity and Subsequent Reactions

In the synthesis of advanced OLED materials, a double lithium-bromine exchange on a derivative of this compound is a key step. The resulting dilithio species is then reacted with a boron electrophile.

Experimental Protocol: Double Lithium-Bromine Exchange and Borylation

  • Dissolve 4,4'-((2,5-dibromo-1,3-phenylene)bis(oxy))bis(tert-butylbenzene) in anhydrous xylene under an argon atmosphere and cool to -80 °C.

  • Slowly add a solution of n-butyllithium in hexane.

  • Maintain the reaction at -80 °C for 1 hour, then allow it to warm to room temperature and stir for 2 hours.

  • Cool the mixture back to -80 °C and slowly add a solution of boron tribromide in toluene.

  • After 1 hour, allow the mixture to warm to room temperature for 30 minutes and then heat to 45 °C for 1 hour.

  • Quench the reaction by adding N,N-diisopropylethylamine at 0 °C.

This sequence generates a boranaphtho[3,2,1-de]anthracene core, which can be further functionalized, for example, via a Suzuki coupling.

Applications in Materials Science: A Building Block for OLEDs

This compound is a key starting material in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its derivatives have been used to construct thermally activated delayed fluorescence (TADF) emitters and other fluorescent dopants for high-efficiency deep-blue OLEDs. The synthetic routes often involve an initial SNAr reaction to build a larger molecular framework, followed by metal-halogen exchange and cross-coupling reactions to introduce further diversity and functionality.

Conclusion: A Multifaceted Reagent for Innovation

This compound presents a rich and varied reactivity profile that makes it a powerful tool for organic chemists. The orthogonal reactivity of its fluorine and bromine substituents allows for a range of selective transformations, enabling the construction of complex and functional molecules. From the synthesis of potential pharmaceutical agents to the development of cutting-edge materials for electronic devices, the strategic application of this versatile building block continues to drive innovation across the chemical sciences. This guide has provided a detailed overview of its core reactivity, offering both the "what" and the "why" of its chemical behavior, to empower researchers in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of 2,5-Dibromo-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 2,5-Dibromo-1,3-difluorobenzene (CAS No. 128259-71-2), a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical predictions with actionable experimental protocols to empower informed decision-making in your research endeavors.

Theoretical Solubility Profile: A "Like Dissolves Like" Perspective

Predicting the solubility of a compound is grounded in the fundamental principle of "like dissolves like." The molecular structure of this compound, a halogenated aromatic compound, provides significant clues to its solubility behavior.

Based on its non-polar nature, the following general solubility trends can be anticipated:

  • High Solubility: In non-polar aromatic and chlorinated solvents such as toluene, benzene, dichloromethane, and chloroform.

  • Good to Moderate Solubility: In less polar organic solvents like ethyl acetate and acetone.

  • Moderate to Low Solubility: In polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • Low to Very Low Solubility: In polar protic solvents, including lower alcohols like methanol and ethanol.

  • Insoluble/Sparingly Soluble: In highly polar solvents like water.

It is crucial to recognize that factors such as temperature can influence solubility. For most solid organic compounds, solubility in organic solvents tends to increase with temperature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
CAS Number 128259-71-2--INVALID-LINK--[1], --INVALID-LINK--
Molecular Formula C₆H₂Br₂F₂--INVALID-LINK--[1]
Molecular Weight 271.89 g/mol --INVALID-LINK--[1]
Physical Form Solid, semi-solid, or lump--INVALID-LINK--
Purity ≥95% to ≥98%--INVALID-LINK--[3], --INVALID-LINK--[1], --INVALID-LINK--
Calculated LogP 3.4898--INVALID-LINK--[1]
Storage Temperature Room temperature, in a dark, inert atmosphere--INVALID-LINK--

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of precise, publicly available solubility data, an empirical determination is often necessary. The following is a robust, step-by-step protocol based on the widely accepted shake-flask method, which can be adapted for various solvents.

Materials and Equipment
  • This compound (of known purity)

  • Solvent of interest (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps and PTFE septa (e.g., 4 mL or 20 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the diagram below.

G cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_compound Weigh excess this compound prep_solvent Add a known volume of solvent to vials prep_compound->prep_solvent shake Shake at a constant temperature (e.g., 24-72 hours) prep_solvent->shake settle Allow to settle shake->settle centrifuge Centrifuge to separate solid settle->centrifuge aliquot Take a known volume of supernatant centrifuge->aliquot filter Filter the aliquot aliquot->filter dilute Dilute with solvent filter->dilute analyze Analyze by HPLC or GC dilute->analyze quantify Quantify concentration analyze->quantify cal_curve Prepare a calibration curve cal_curve->quantify

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the chosen solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

    • Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid material is disturbed.

    • Immediately filter the collected supernatant through a syringe filter appropriate for the solvent into a clean vial. This step is critical to remove any suspended microparticles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample solutions under the same conditions.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, which should be considered during its application and in the design of solubility experiments.

G solubility Solubility of This compound temperature Temperature solubility->temperature Generally increases with temperature solvent Solvent Polarity solubility->solvent Higher in non-polar solvents purity Compound Purity solubility->purity Impurities can alter solubility pressure Pressure (Negligible for Solids/Liquids) solubility->pressure

Caption: Key factors influencing the solubility of the target compound.

  • Temperature: For most solid solutes dissolving in liquid solvents, an increase in temperature will lead to an increase in solubility. This is because the dissolution process is often endothermic.

  • Solvent Polarity: As previously discussed, the principle of "like dissolves like" is paramount. The non-polar nature of this compound dictates its higher solubility in non-polar solvents.

  • Purity of the Compound: The presence of impurities can affect the measured solubility. It is therefore essential to use a well-characterized compound of high purity for accurate solubility determinations.

  • Pressure: For solids and liquids, the effect of pressure on solubility is generally negligible.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its physicochemical properties, particularly its high LogP value, strongly indicate poor aqueous solubility and good solubility in non-polar organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable framework for their determination. A thorough understanding of the solubility characteristics of this compound is essential for its effective use in organic synthesis, drug discovery, and materials science.

References

2,5-Dibromo-1,3-difluorobenzene safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2,5-Dibromo-1,3-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. As a halogenated aromatic compound, its unique reactivity and potential hazards demand a rigorous and informed approach to laboratory use. This document moves beyond a simple checklist, offering a deeper understanding of the causality behind each recommendation to foster a culture of intrinsic safety in the research environment.

Compound Identification and Properties

A thorough understanding of the physicochemical properties of a substance is the foundation of its safe handling.

1.1. Chemical Identity

  • Chemical Name: this compound

  • CAS Number: 128259-71-2[1]

  • Molecular Formula: C₆H₂Br₂F₂[1][2]

  • Molecular Weight: 271.89 g/mol [1][2]

  • Synonyms: 1,4-Dibromo-2,6-difluorobenzene[1]

1.2. Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. These properties are critical for assessing its behavior under various laboratory conditions.

PropertyValueSource(s)
Physical State Solid, Semi-solid, liquid, or lump
Appearance Light yellow to Brown to Dark green powder to crystal[3]
Melting Point 33 °C
Flash Point 77 °C
Purity ≥98%[1]
Solubility Insoluble in water.[4]

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A comprehensive risk assessment must be conducted before any handling.

2.1. GHS Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For this compound, the following hazard statements apply:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][5]

  • H319: Causes serious eye irritation.[2][5]

  • H335: May cause respiratory irritation.[2][5]

2.2. Pictograms and Signal Word

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

2.3. Toxicological Profile

While specific toxicological data for this compound is limited, the hazard statements indicate significant potential for irritation to the skin, eyes, and respiratory system upon contact. Ingestion is also harmful. The presence of bromine and fluorine on an aromatic ring suggests that thermal decomposition may produce toxic and corrosive fumes, such as hydrogen bromide and hydrogen fluoride.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing exposure and ensuring a safe laboratory environment.

3.1. Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[6][7] This is crucial for preventing the inhalation of any dust or vapors.

  • Ventilation: Ensure adequate ventilation in the laboratory, especially in areas where the compound is stored.[8][9]

3.2. Personal Protective Equipment (PPE): The Essential Barrier

The selection and correct use of PPE are critical for protecting personnel from direct chemical contact.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8][10] For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[6][10]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile rubber, should be worn.[6][10] Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fastened to protect against accidental spills.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6][8]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_ppe_details PPE Specification Start Handling this compound AssessRisk Assess Risk of Exposure (Inhalation, Dermal, Ocular) Start->AssessRisk EngineeringControls Use Fume Hood AssessRisk->EngineeringControls High Inhalation Risk RespiratoryProtection Respirator (if needed) AssessRisk->RespiratoryProtection Inadequate Ventilation PPE Select Appropriate PPE EngineeringControls->PPE EyeProtection Chemical Goggles (Face Shield if splash risk) PPE->EyeProtection HandProtection Nitrile Gloves PPE->HandProtection BodyProtection Lab Coat PPE->BodyProtection Proceed Proceed with Experiment PPE->Proceed RespiratoryProtection->Proceed

Caption: PPE Selection Workflow for Handling this compound.

3.3. Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8][11]

  • Do not eat, drink, or apply cosmetics in areas where chemicals are handled.[11][12]

  • Remove contaminated clothing immediately and wash it before reuse.

3.4. Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

  • Container: Keep the container tightly closed.[4][9]

  • Conditions: Store in a cool, dry, and well-ventilated area.[4][9] Keep in a dark place under an inert atmosphere.[13]

  • Incompatibilities: Store away from strong oxidizing agents.[4][8]

Emergency Procedures

Preparedness is key to effectively managing any incidents.

4.1. First-Aid Measures

Exposure RouteFirst-Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][8]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4][14]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[4][8]

4.2. Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[15]

  • Ventilate: Ensure the area is well-ventilated.[15]

  • Contain: Use a non-combustible absorbent material like sand or earth to soak up the spill.[10]

  • Collect: Carefully collect the absorbed material and place it in a sealed container for disposal.[8][16]

  • Decontaminate: Clean the spill area thoroughly.[15]

Spill_Response_Flowchart Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size and Hazards Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill or unknown Contain Contain Spill with Inert Absorbent SmallSpill->Contain Trained Personnel Only ContactEHS Contact Emergency Services / EHS SmallSpill->ContactEHS If unsure LargeSpill->ContactEHS Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report Incident Decontaminate->Report ContactEHS->Report

Caption: Emergency Spill Response Flowchart.

Waste Disposal

As a halogenated organic compound, this compound requires special disposal procedures to prevent environmental contamination.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6][7]

  • Container: Use a designated, properly labeled hazardous waste container.[6][10] The label should include the words "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[10] Do not dispose of this chemical down the drain.[10]

Conclusion

The safe handling of this compound is predicated on a foundation of knowledge, preparedness, and adherence to established safety protocols. By understanding the inherent hazards and implementing the engineering controls, personal protective measures, and emergency procedures outlined in this guide, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

A Comprehensive Guide to the Crystal Structure Analysis of 2,5-Dibromo-1,3-difluorobenzene: An Integrated Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the complete crystal structure analysis of 2,5-dibromo-1,3-difluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document outlines a holistic workflow, from material synthesis and single-crystal cultivation to advanced structural elucidation via X-ray diffraction and computational modeling. The strategic placement of bromine and fluorine atoms on the benzene ring makes this molecule a significant building block in pharmaceutical and materials science, rendering a detailed understanding of its solid-state structure imperative.[1] This guide emphasizes the causality behind experimental choices and integrates theoretical calculations to provide a robust and self-validating analytical system.

Introduction: The Significance of Halogenated Arenes

Halogenated benzene derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of halogen atoms, such as fluorine and bromine, profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Specifically, fluorine can enhance pharmacokinetic properties, while bromine serves as a versatile synthetic handle for cross-coupling reactions.[1] this compound (CAS 128259-71-2) is a prime example of such a versatile intermediate.[1][2][3][4][5][6]

Synthesis and Single-Crystal Growth: The Foundation of Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The purity of the compound is a critical factor, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating the structure analysis.[7]

Synthesis

This compound can be synthesized through various established routes in organic chemistry, often involving electrophilic aromatic substitution reactions.[8] A common pathway could involve the diazotization of a corresponding aniline precursor followed by a Sandmeyer-type reaction. The final product should be purified using techniques such as column chromatography or recrystallization to achieve a purity of >98%, which is recommended for crystal growth experiments.[3][4][6]

Protocol for Single-Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions, with a regular shape and no visible defects—is often the most challenging step.[7] The choice of solvent and crystallization technique is crucial.

Experimental Protocol: Slow Evaporation Method

  • Solvent Screening : Begin by testing the solubility of this compound in a range of solvents (e.g., hexane, ethanol, ethyl acetate, dichloromethane, toluene). A suitable solvent is one in which the compound is moderately soluble.[7]

  • Preparation of a Saturated Solution : Prepare a nearly saturated solution by dissolving the purified compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration : Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.[7]

  • Slow Evaporation : Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Incubation : Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[7] Patience is key, as rapid crystal growth often leads to poorly ordered crystals.

Alternative methods such as vapor diffusion or slow cooling of a saturated solution can also be explored if the slow evaporation method is unsuccessful.[9]

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure Determination

SCXRD is the gold standard for determining the precise atomic arrangement within a crystalline material.[10] It provides detailed information on unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional structure.[10]

Data Collection

Experimental Protocol: SCXRD Data Acquisition

  • Crystal Mounting : Carefully select a suitable single crystal under a microscope and mount it on a goniometer head.

  • Data Collection Strategy : The data collection strategy should aim for high completeness and redundancy.[11][12] A typical experiment on a modern diffractometer involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[11][13]

  • Temperature : Data should be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Resolution : Data should be collected to a high resolution, ideally better than 0.8 Å, to accurately resolve atomic positions.[14]

Structure Solution and Refinement

The diffraction pattern is used to determine the unit cell and space group of the crystal. The positions of the atoms are then determined using direct methods or Patterson methods, followed by refinement.[14][15]

Workflow for Structure Solution and Refinement

Caption: Workflow for small molecule crystal structure solution and refinement.

The refinement process involves minimizing the difference between the observed and calculated structure factors until the model converges.[16] The quality of the final model is assessed using metrics such as the R-factor and goodness-of-fit.

Powder X-ray Diffraction (PXRD): A Complementary Technique

If obtaining suitable single crystals proves difficult, PXRD can provide valuable structural information from a polycrystalline (powder) sample. While generally not used for ab initio structure determination of organic molecules, it is an excellent tool for phase identification, purity analysis, and can sometimes be used for structure solution with advanced methods.

The PXRD pattern is a "fingerprint" of the crystalline phase.[10] The peak positions are related to the unit cell dimensions, and the intensities are determined by the arrangement of atoms within the unit cell.

Computational Analysis: Bridging Theory and Experiment

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for complementing and validating experimental crystallographic data.

Molecular Geometry Optimization

Before analyzing intermolecular interactions, it is crucial to understand the geometry of an isolated this compound molecule. DFT calculations can be used to find the lowest energy conformation of the molecule in the gas phase.[17][18][19]

Protocol for DFT Geometry Optimization

  • Software : Use a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Method : Employ a suitable DFT functional, such as B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.[17]

  • Basis Set : Use a basis set such as 6-311+G(d,p) to accurately describe the electron distribution.

  • Calculation : Perform a geometry optimization calculation to find the minimum energy structure. This provides theoretical bond lengths and angles that can be compared with the experimental SCXRD data.

Crystal Structure Prediction (CSP)

CSP methods can be used to predict possible crystal packing arrangements based on the molecular structure. This can be a powerful tool, especially when polymorphism is suspected. These methods search for low-energy crystal structures, which correspond to thermodynamically plausible packing arrangements.[13]

Analysis of Intermolecular Interactions: The Forces that Build the Crystal

The crystal packing of this compound will be governed by a variety of non-covalent interactions. Given the substituents, halogen bonding (Br···Br, Br···F) and C-H···F hydrogen bonds are expected to play a significant role, in addition to van der Waals forces.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice.[20][21][22] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.

Visualizing Intermolecular Contacts with Hirshfeld Surface Analysis

Hirshfeld_Workflow A Crystallographic Information File (CIF) B Generate Hirshfeld Surface A->B C Map d_norm B->C Visualize close contacts D Generate 2D Fingerprint Plots C->D E Quantify Interaction Contributions D->E Deconstruct into specific atom pairs

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Dibromo-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of the 2,5-Dibromo-1,3-difluorobenzene Scaffold

This compound is a highly versatile building block in modern synthetic chemistry, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors.[1] Its unique substitution pattern offers a powerful platform for creating novel molecular architectures. The two fluorine atoms significantly influence the electronic properties of the benzene ring, impacting the pharmacokinetic profile of potential drug candidates by enhancing metabolic stability and membrane permeability.[1] The two bromine atoms serve as reactive handles for sequential and selective functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1]

This guide provides an in-depth analysis of the Suzuki-Miyaura coupling of this compound, detailing the mechanistic rationale for site selectivity and providing robust, field-proven protocols for both mono- and diarylation. These methodologies are designed to empower researchers in drug development and materials science to leverage this valuable intermediate with precision and high efficiency.

Mechanistic Insights and Site Selectivity

The cornerstone of a successful Suzuki-Miyaura coupling is the catalytic cycle, which generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of polyhalogenated substrates like this compound, the initial oxidative addition of the palladium(0) catalyst to a carbon-bromine bond is the selectivity-determining step.

The two bromine atoms in this compound are in chemically distinct environments. The C-Br bond at the C2 position is flanked by two fluorine atoms, while the C-Br bond at the C5 position is adjacent to a hydrogen and a fluorine atom. The strong electron-withdrawing nature of the fluorine atoms through both inductive and resonance effects decreases the electron density at the carbon atoms to which they are attached. This, in turn, influences the rate of oxidative addition. Generally, in palladium-catalyzed couplings, C-Br bonds at more electron-deficient positions are more reactive towards oxidative addition.

Therefore, it is anticipated that the C-Br bond at the C2 position, being ortho to two fluorine atoms, will be more electron-deficient and thus more reactive towards oxidative addition than the C-Br bond at the C5 position. This inherent electronic bias allows for the selective mono-arylation at the C2 position under carefully controlled conditions.

Experimental Protocols

Protocol 1: Selective Mono-Arylation of this compound

This protocol is designed to achieve selective coupling at the more reactive C2 position by using a 1:1 stoichiometry of the dibromide and the boronic acid.

Workflow Diagram:

Caption: Workflow for selective mono-arylation.

Materials:

ReagentCAS NumberAmount (1 mmol scale)Molar Equiv.
This compound128259-71-2271.9 mg1.0
Arylboronic AcidVaries1.0 mmol1.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-346.2 mg0.04 (4 mol%)
Potassium Phosphate (K₃PO₄)7778-53-2371.5 mg1.75
1,4-Dioxane (anhydrous, degassed)123-91-14 mL-
Water (degassed)7732-18-51 mL-

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.04 mmol), and potassium phosphate (1.75 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS to observe the consumption of the starting material and the formation of the mono-arylated product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-bromo-1,3-difluorobenzene.

Protocol 2: Double (Di-aryl) Suzuki-Miyaura Coupling

This protocol is designed for the synthesis of symmetrical 2,5-diaryl-1,3-difluorobenzenes by using an excess of the arylboronic acid.

Workflow Diagram:

Caption: Workflow for double (di-aryl) Suzuki coupling.

Materials:

ReagentCAS NumberAmount (1 mmol scale)Molar Equiv.
This compound128259-71-2271.9 mg1.0
Arylboronic AcidVaries2.5 mmol2.5
Tetrakis(triphenylphosphine)palladium(0)14221-01-369.3 mg0.06 (6 mol%)
Potassium Phosphate (K₃PO₄)7778-53-2849.1 mg4.0
1,4-Dioxane (anhydrous, degassed)123-91-14 mL-
Water (degassed)7732-18-51 mL-

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.06 mmol), and potassium phosphate (4.0 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the mono-arylated intermediate and the formation of the diarylated product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-diaryl-1,3-difluorobenzene.[2]

Data Summary and Expected Outcomes

While specific yield and selectivity data for this compound are not extensively published, data from analogous systems, such as 2,5-dibromo-3-hexylthiophene, can provide valuable insights into expected outcomes. The electronic effects of the substituents on the arylboronic acid partner can significantly influence reaction efficiency.[3]

Table 1: Representative Yields for Mono- and Di-arylation of 2,5-Dihalogenated Aromatics

Substrate (Analog)Coupling Partner (ArB(OH)₂)Product TypeCatalyst SystemBase/SolventYield (%)Reference
2,5-Dibromo-3-hexylthiophene4-Methylphenylboronic acidMono-arylatedPd(PPh₃)₄ (4 mol%)K₃PO₄ / 1,4-Dioxane:H₂O (4:1)75-85[3]
2,5-Dibromo-3-hexylthiophene4-Methoxyphenylboronic acidMono-arylatedPd(PPh₃)₄ (4 mol%)K₃PO₄ / 1,4-Dioxane:H₂O (4:1)70-80[3]
2,5-Dibromo-3-hexylthiophene4-Chlorophenylboronic acidMono-arylatedPd(PPh₃)₄ (4 mol%)K₃PO₄ / 1,4-Dioxane:H₂O (4:1)65-75[3]
2,5-Dibromo-3-hexylthiophenePhenylboronic acidDi-arylatedPd(PPh₃)₄ (6 mol%)K₃PO₄ / 1,4-Dioxane:H₂O (4:1)80-90[2]
2,5-Dibromo-3-hexylthiophene4-Methylphenylboronic acidDi-arylatedPd(PPh₃)₄ (6 mol%)K₃PO₄ / 1,4-Dioxane:H₂O (4:1)85-95[2]

Note: Yields are based on reported values for the thiophene analog and should be considered as estimates. Optimization for this compound may be required.

Troubleshooting and Key Considerations

  • Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a robust and versatile catalyst, for particularly challenging couplings or to improve selectivity, the use of more specialized ligands (e.g., bulky biarylphosphines like XPhos or SPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ may be beneficial.

  • Base Selection: The choice of base is critical. K₃PO₄ is generally effective, but other bases such as Cs₂CO₃ or K₂CO₃ can also be employed. The strength and solubility of the base can influence the rate of transmetalation.

  • Solvent Degassing: The removal of dissolved oxygen from the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Monitoring: Close monitoring of the reaction is essential for achieving high selectivity in the mono-arylation protocol. Prolonged reaction times or excess boronic acid can lead to the formation of the di-arylated byproduct.

Conclusion

This compound is a valuable building block for the synthesis of highly functionalized aromatic compounds. The electronic differentiation of the two bromine atoms by the adjacent fluorine substituents provides a handle for selective, stepwise Suzuki-Miyaura couplings. By carefully controlling stoichiometry and reaction conditions, researchers can access both mono- and di-arylated products with high efficiency, opening avenues for the creation of novel pharmaceuticals and advanced materials.

References

Application Notes and Protocols for the Sonogashira Cross-Coupling of 2,5-Dibromo-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Alkynylation of a Privileged Fluorinated Scaffold

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-co-catalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]

This guide focuses on a particularly valuable building block: 2,5-Dibromo-1,3-difluorobenzene. The strategic placement of two bromine and two fluorine atoms on the benzene ring imparts unique reactivity and makes it a highly versatile precursor. The fluorine atoms can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates, a well-established principle in medicinal chemistry.[3] Concurrently, the bromine atoms serve as reactive handles for cross-coupling reactions, allowing for the programmed introduction of diverse molecular fragments.[4]

The primary application of Sonogashira coupling on this substrate is the synthesis of 1,3-difluoro-2,5-bis(alkynyl)benzenes. These products are key intermediates in the development of oligo(phenylene ethynylene)s (OPEs), a class of conjugated materials with tunable photophysical and electronic properties for applications in organic electronics and sensing.[5] Furthermore, the resulting diarylalkyne scaffolds are of significant interest in drug discovery, where the rigid alkyne linker can be used to orient pharmacophores for optimal interaction with biological targets.

A critical aspect of the Sonogashira reaction with polyhalogenated arenes is regioselectivity. For this compound, the established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl > C-F) dictates that the carbon-bromine bonds will undergo oxidative addition to the palladium catalyst preferentially over the more robust carbon-fluorine bonds.[6] This inherent chemoselectivity allows for the selective functionalization of the bromine positions while leaving the fluorine atoms untouched, a foundational principle underpinning the protocols described herein.

Reaction Mechanism and Regioselectivity

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) complex, typically stabilized by phosphine ligands (L), undergoes oxidative addition into the aryl-bromide bond of this compound. This is generally the rate-determining step of the cycle.

  • Transmetalation: The resulting palladium(II) complex reacts with a copper(I) acetylide species, which is generated in the copper cycle. This step involves the transfer of the alkynyl group from copper to palladium, displacing the bromide.

  • Reductive Elimination: The newly formed palladium(II) intermediate, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to yield the final arylethyne product and regenerate the palladium(0) catalyst.

The Copper Cycle:

  • Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt (typically CuI). In the presence of a base (commonly an amine), the acidic terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate.

Regioselectivity with this compound: The key to the successful application of this reaction is the significant difference in bond dissociation energies between the C-Br and C-F bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst. This ensures that the Sonogashira coupling occurs selectively at the 2- and 5-positions, preserving the 1,3-difluoro substitution pattern, which is often crucial for the desired properties of the final product. Studies on similar substrates, such as 1,4-dibromo-2-fluorobenzene, have experimentally confirmed this high degree of site-selectivity.[6]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the mono- and double Sonogashira coupling of this compound. These procedures are based on established methods for polyhalogenated arenes and should be adapted and optimized for specific substrates and scales.[7]

Materials and Equipment
  • Substrates and Reagents:

    • This compound

    • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

    • Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, N,N-dimethylformamide (DMF))

  • Equipment:

    • Schlenk flask or sealed reaction tube

    • Magnetic stirrer and heat plate

    • Inert gas supply (argon or nitrogen) with manifold

    • Syringes for liquid transfer

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Silica gel for column chromatography

Protocol 1: Mono-alkynylation of this compound

This protocol aims for the selective coupling of one alkyne moiety.

Mono_Alkynylation_Workflow

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene or THF (to achieve a concentration of ~0.1 M). Follow with the addition of triethylamine (TEA, 3.0-4.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.0-1.2 eq) dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Double Alkynylation of this compound

This protocol is designed for the synthesis of symmetrical 2,5-bis(alkynyl)-1,3-difluorobenzenes.

  • Reaction Setup: In a procedure analogous to Protocol 1, charge a flame-dried Schlenk flask under an inert atmosphere with this compound (1.0 eq), Pd(PPh₃)₄ (4-10 mol%), and CuI (10-20 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine as both the base and solvent.

  • Alkyne Addition: Add the terminal alkyne (2.2-2.5 eq) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Data Summary and Optimization

The optimal reaction conditions can vary depending on the specific alkyne used. The following table summarizes typical conditions and expected outcomes for the double Sonogashira coupling.

ParameterConditionRationale & Field Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is often used directly, while Pd(II) precursors are reduced in situ. For less reactive alkynes, more specialized phosphine ligands may be required.
Catalyst Loading 2-10 mol%Higher loadings may be necessary for less reactive or sterically hindered substrates.
Copper Co-catalyst CuI (5-20 mol%)Essential for the formation of the copper acetylide. Ensure the CuI is of high purity.
Base Triethylamine (TEA), DIPEAActs as a proton scavenger and often serves as the solvent. Must be anhydrous and degassed.
Solvent Toluene, THF, DMF, or neat TEAThe choice of solvent can influence reaction rates and solubility of intermediates. DMF can be beneficial for less soluble substrates.[8]
Temperature Room Temp. to 80°CHigher temperatures may be required for complete conversion, especially for the second coupling.
Alkyne Stoichiometry 1.0-1.2 eq (mono), 2.2-2.5 eq (di)A slight excess of the alkyne is used to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Conversion - Inactive catalyst- Wet reagents/solvents- Insufficient temperature- Use a fresh batch of palladium catalyst and CuI.- Ensure all solvents and the amine base are anhydrous.- Increase the reaction temperature in increments of 10°C.
Formation of Homocoupled Alkyne (Glaser Product) - Presence of oxygen- Thoroughly degas all solvents and the reaction mixture with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.
Incomplete Reaction (Stalled at Mono-alkynylation) - Insufficient catalyst loading- Deactivation of the catalyst- Add a second portion of the palladium catalyst.- Increase the initial catalyst loading.
Difficult Purification - Formation of byproducts- Optimize reaction conditions to improve selectivity.- Employ a different eluent system for column chromatography or consider recrystallization.

Conclusion

The Sonogashira cross-coupling of this compound offers a reliable and regioselective route to valuable mono- and di-alkynylated fluorinated aromatic compounds. The inherent difference in reactivity between the C-Br and C-F bonds provides a predictable and controllable platform for synthesizing complex molecules. The protocols and insights provided in this guide serve as a comprehensive resource for researchers in medicinal chemistry and materials science, enabling the efficient construction of novel molecular architectures with tailored electronic and biological properties. Careful attention to anhydrous and oxygen-free conditions is paramount to achieving high yields and minimizing side reactions.

References

Introduction: The Strategic Role of Fluorination in Next-Generation OLED Emitters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Advanced Emitters for Organic Light-Emitting Diodes (OLEDs) Utilizing 2,5-Dibromo-1,3-difluorobenzene

The performance of Organic Light-Emitting Diodes (OLEDs), particularly the efficiency and operational stability of blue emitters, remains a significant challenge in display and lighting technology.[1][2] The molecular architecture of the organic materials used in the emissive layers is intrinsically linked to device performance.[3] In this context, this compound (CAS No. 128259-71-2) has emerged as a critical building block for creating sophisticated, high-performance OLED materials.[4][5][6]

The strategic incorporation of the 1,3-difluorobenzene moiety offers two distinct advantages. Firstly, the strong electron-withdrawing nature of the fluorine atoms effectively lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting molecule.[3] This electronic tuning is crucial for facilitating electron injection and enhancing the material's resistance to oxidative degradation. Secondly, the high bond energy of the carbon-fluorine (C-F) bond imparts superior thermal and morphological stability to the final compound, contributing to longer device lifetimes.[3] The two bromine atoms serve as versatile synthetic handles, enabling the construction of complex conjugated systems through palladium-catalyzed cross-coupling reactions.[4]

This guide provides detailed protocols and scientific insights for utilizing this compound in the synthesis of advanced OLED emitters, focusing on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions—two cornerstone methodologies in modern organic electronics synthesis.[7][8]

Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] In OLED material synthesis, it is frequently used to couple aromatic cores, building the conjugated backbone of the emitter. The reaction of this compound with various arylboronic acids allows for the creation of a wide range of biaryl and polyaryl structures.

Diagram: General Scheme for Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Coupled OLED Precursor A->F B Arylboronic Acid (Ar-B(OH)₂) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F  Catalyzes D Base (e.g., K₃PO₄) D->F E Solvent (e.g., 1,4-Dioxane/H₂O) E->F

Caption: General workflow for Suzuki-Miyaura C-C bond formation.

Detailed Protocol: Double Suzuki-Miyaura Coupling

This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from established methodologies for similar dibromoarenes.[9][11]

Materials & Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid (2.1 - 2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4-5 mol%)

  • Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (3.0 - 4.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 or similar ratio)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (2.2 equiv), and the base (e.g., K₃PO₄, 3.5 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (4 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with deionized water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x volume of aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2,5-diaryl-1,3-difluorobenzene product.

Expert Commentary & Scientific Rationale
  • Choice of Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst effective for a wide range of Suzuki couplings.[11] Its primary drawback is the need for relatively high temperatures. For more challenging couplings, catalyst systems generated in situ from a palladium precursor like Pd₂(dba)₃ and a phosphine ligand (e.g., XPhos, SPhos) can offer higher activity at lower temperatures.[10]

  • The Role of the Base: The base is critical for activating the boronic acid. It facilitates the transmetalation step in the catalytic cycle by forming a more nucleophilic boronate species.[8] K₃PO₄ is a moderately strong base often effective in these couplings; the choice of base can significantly impact yield and must sometimes be optimized for specific substrates.[10][11]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it and lead to poor yields. Therefore, maintaining an inert atmosphere throughout the reaction is crucial for success.[9]

  • Solvent System: A mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is used to dissolve both the organic-soluble reactants and the inorganic base.[9] Degassing the solvents prior to use removes dissolved oxygen.

Part 2: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[12][13] This reaction is indispensable for synthesizing materials with a Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architecture, which is a cornerstone design for high-efficiency Thermally Activated Delayed Fluorescence (TADF) emitters.[14][15] In this design, the electron-deficient 1,3-difluorobenzene core acts as the acceptor (A), while electron-rich amine-containing moieties (e.g., carbazoles, phenoxazines, acridines) serve as the donors (D).

Diagram: General Scheme for Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound (Acceptor Core) F D-A-D TADF Emitter A->F B Donor Amine (2 equiv) (e.g., Carbazole, Phenoxazine) B->F C Pd Precatalyst + Ligand (e.g., Pd₂(dba)₃ + XPhos) C->F  Catalyzes D Strong Base (e.g., NaOᵗBu) D->F E Anhydrous Solvent (e.g., Toluene) E->F

Caption: Synthesis of a D-A-D emitter via double Buchwald-Hartwig amination.

Detailed Protocol: Double Buchwald-Hartwig Amination

This protocol provides a method for the synthesis of D-A-D type TADF compounds, adapted from highly relevant procedures using fluorinated dibromoarenes.[14][15][16]

Materials & Reagents:

  • This compound (1.0 equiv)

  • Donor Amine (e.g., 9H-Carbazole, Phenoxazine) (2.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-4 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (8-16 mol%)

  • Sodium tert-butoxide (NaOᵗBu) (3.0 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Setup: In an oven-dried Schlenk tube or flask, combine this compound (1.0 equiv), the donor amine (2.1 equiv), NaOᵗBu (3.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (8 mol%).

  • Inerting: Seal the vessel and thoroughly evacuate and backfill with inert gas (Argon or Nitrogen) at least three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 110-120 °C and stir for 12-24 hours. Alternatively, microwave-assisted heating can dramatically reduce reaction times to 10-30 minutes.[14][16]

  • Monitoring: Follow the reaction's progress by TLC, observing the consumption of the starting materials.

  • Work-up: After cooling, quench the reaction by adding water. Extract the mixture with an organic solvent like toluene or ethyl acetate. Wash the combined organic extracts with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude residue using column chromatography, often followed by recrystallization or sublimation to achieve the high purity required for OLED device fabrication.

Expert Commentary & Scientific Rationale
  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for C-N coupling.[13][14] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[12]

  • Strong, Non-Nucleophilic Base: A strong, sterically hindered base like NaOᵗBu is required to deprotonate the amine, making it sufficiently nucleophilic to attack the palladium complex. Its low nucleophilicity prevents it from competing with the desired amine coupling.[13]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the base and interfere with the catalytic cycle. Using anhydrous solvents and properly dried glassware is essential for high yields.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to be a superior method for this transformation, offering significantly reduced reaction times (minutes vs. hours) and often improved yields compared to conventional heating.[14][16] This is attributed to efficient and uniform heating of the reaction mixture.

Material Characterization & Performance

Once synthesized, the novel materials must be rigorously characterized to confirm their structure and evaluate their potential for use in OLEDs.

Workflow: From Synthesis to Device Characterization

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_fabrication Device Fabrication & Testing start 2,5-Dibromo- 1,3-difluorobenzene reaction Cross-Coupling (Suzuki or Buchwald-Hartwig) start->reaction purification Purification (Chromatography, Sublimation) reaction->purification structural Structural Analysis (NMR, HRMS) purification->structural photophysical Photophysical Study (UV-Vis, PL, PLQY) purification->photophysical electrochemical Electrochemical Analysis (Cyclic Voltammetry) purification->electrochemical thermal Thermal Analysis (TGA, DSC) purification->thermal testing Electroluminescence Testing (EQE, Luminance, CIE) photophysical->testing fabrication OLED Fabrication (Vacuum Deposition or Solution Processing) thermal->fabrication fabrication->testing

Caption: Overall workflow from precursor synthesis to final OLED device testing.

Data Presentation: Properties of Blue TADF Emitters

Materials synthesized from this compound are often designed as blue TADF emitters. The performance of such materials is evaluated based on several key metrics. The table below presents representative data for high-performance blue TADF emitters to illustrate typical target values.

ParameterDescriptionTypical Value RangeReference(s)
λₑₘ (nm) Wavelength of maximum photoluminescence emission in a host matrix.460 - 480 nm[17][18]
PLQY (%) Photoluminescence Quantum Yield, the efficiency of converting absorbed photons to emitted photons.70 - 100 %[17]
ΔEₛₜ (eV) Energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. Must be small for efficient RISC.< 0.1 eV[19]
EQEₘₐₓ (%) Maximum External Quantum Efficiency of a fabricated OLED device.20 - 30 %[17][18]
CIE (x, y) 1931 CIE color coordinates, defining the emission color. For pure blue, y < 0.15.(0.13 - 0.16, 0.08 - 0.25)[1][20]

Note: The values presented are illustrative of state-of-the-art blue TADF emitters and represent a target for materials synthesized using the described protocols.

Conclusion

This compound is a powerful and strategic precursor for the synthesis of advanced functional materials for OLEDs. Its unique electronic and structural properties, combined with the versatility of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, provide researchers with a robust platform for developing novel emitters. The protocols and insights provided herein serve as a comprehensive guide for scientists and professionals aiming to design and synthesize the next generation of high-efficiency, stable blue OLED materials, driving innovation in display and solid-state lighting technologies.

References

Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from 2,5-Dibromo-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2,5-Dibromo-1,3-difluorobenzene in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy to enhance pharmacological properties. The presence of fluorine can significantly improve metabolic stability, membrane permeability, and binding affinity.[1] this compound has emerged as a pivotal building block for the synthesis of complex pharmaceutical intermediates, offering a unique combination of reactive handles and beneficial fluorine substitution.[1] The two bromine atoms serve as versatile points for functionalization via a host of cross-coupling reactions, while the fluorine atoms confer desirable pharmacokinetic characteristics to the resulting molecules.[1][2] This guide provides an in-depth exploration of the key synthetic transformations of this compound, complete with detailed protocols and an analysis of the underlying chemical principles that govern these reactions.

Core Synthetic Strategies and Applications

The synthetic utility of this compound is primarily harnessed through palladium-catalyzed cross-coupling reactions and metal-halogen exchange followed by electrophilic quench. These methodologies allow for the construction of highly substituted aromatic cores found in a variety of therapeutic agents, including kinase inhibitors and antiviral compounds.[1]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[3] This reaction is particularly valuable for the synthesis of biphenyl and substituted phenyl derivatives, which are common motifs in pharmaceuticals.[4][5]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for an efficient Suzuki-Miyaura coupling. For a sterically hindered and electronically complex substrate like this compound, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often preferred.[6] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition step.[7] Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in conjunction with these ligands.[8]

  • Base: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.[3][8] The choice of base can influence the reaction rate and the suppression of side reactions like protodeboronation of the boronic acid.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is typically used.[3] The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Protocol: Synthesis of a 2,5-Diaryl-1,3-difluorobenzene Derivative

This protocol outlines a general procedure for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Pd₂(dba)₃ (3 mol%)

  • SPhos (6 mol%)

  • K₃PO₄ (4.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Typical Range/Value Rationale
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost.
Ligand to Pd Ratio 1:1 to 2:1Optimizes the formation of the active catalytic species.
Temperature 80-120 °CProvides sufficient energy for oxidative addition and reductive elimination.
Solvent Ratio (Organic:Water) 4:1 to 10:1Ensures solubility of all reactants and facilitates transmetalation.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[9] This reaction is instrumental in the synthesis of conjugated systems and rigid molecular scaffolds found in various pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[9]

  • Solvent: Anhydrous solvents like THF or DMF are commonly used.

Protocol: Synthesis of a 2,5-Bis(alkynyl)-1,3-difluorobenzene

This protocol describes a general procedure for the double Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (2.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF and anhydrous Et₃N.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Parameter Typical Range/Value Rationale
Pd Catalyst Loading 2-5 mol%Sufficient for catalytic turnover.
Cu(I) Co-catalyst 5-10 mol%Facilitates the formation of the copper acetylide.
Base Amine base (e.g., Et₃N)Acts as both a base and a solvent in some cases.
Temperature Room Temperature to 70 °CMild conditions are often sufficient.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2][11] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands (e.g., XantPhos, BINAP) are highly effective for the Buchwald-Hartwig amination of challenging substrates.[11][12] These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[2]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are the solvents of choice.

Protocol: Synthesis of a Diamino-difluorobenzene Derivative

This protocol provides a general method for the double Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (2.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XantPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XantPhos, and NaOtBu.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Typical Range/Value Rationale
Catalyst Loading 1-3 mol%High catalyst activity allows for low loading.
Ligand Bulky phosphine ligandsPromotes reductive elimination.
Base Strong, non-nucleophilic baseEnsures deprotonation of the amine.
Temperature 100-110 °COvercomes the activation barrier for C-N bond formation.
Lithiation-Borylation: Access to Boronic Esters

The lithiation-borylation reaction is a powerful method for the regioselective synthesis of aryl boronic esters. This transformation involves a metal-halogen exchange followed by trapping of the resulting aryllithium species with a boronic ester. The resulting boronic esters are versatile intermediates for subsequent Suzuki-Miyaura couplings.

Causality Behind Experimental Choices:

  • Lithiating Agent: n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used for the lithium-halogen exchange. The choice of alkyllithium can influence the rate and selectivity of the reaction.

  • Borylating Agent: Trialkyl borates, such as trimethyl borate or triisopropyl borate, followed by acidic workup, or pinacolborane derivatives are used to introduce the boronic ester functionality.

  • Solvent and Temperature: The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or THF, at low temperatures (-78 °C) to prevent side reactions of the highly reactive aryllithium intermediate.

Protocol: Monoborylation of this compound

This protocol describes the selective monoborylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Triisopropyl borate (1.2 equiv)

  • Anhydrous Diethyl Ether or THF

  • Aqueous HCl (1M)

Procedure:

  • Dissolve this compound in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and quench by the slow addition of 1M HCl.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • The resulting boronic acid can be used directly or converted to the more stable pinacol boronate ester.

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations of this compound.

Suzuki_Coupling cluster_conditions Suzuki-Miyaura Coupling start This compound reagents Aryl-B(OH)2 Pd Catalyst Base start->reagents product 2,5-Diaryl-1,3-difluorobenzene reagents->product

Caption: Suzuki-Miyaura coupling of this compound.

Sonogashira_Coupling cluster_conditions Sonogashira Coupling start This compound reagents Terminal Alkyne Pd Catalyst, Cu(I) Base start->reagents product 2,5-Bis(alkynyl)-1,3-difluorobenzene reagents->product Buchwald_Hartwig_Amination cluster_conditions Buchwald-Hartwig Amination start This compound reagents Amine (R2NH) Pd Catalyst Base start->reagents product 2,5-Diamino-1,3-difluorobenzene reagents->product

References

Application Notes and Protocols for the Selective Mono-functionalization of 2,5-Dibromo-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2,5-Dibromo-1,3-difluorobenzene

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. This compound has emerged as a highly valuable and versatile building block in this context.[1] The two fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of target molecules, while the two bromine atoms provide orthogonal handles for sequential, regioselective functionalization through a variety of cross-coupling and organometallic reactions.[2]

This guide provides a detailed technical overview and field-proven protocols for the selective mono-functionalization of this compound, enabling the synthesis of key intermediates for drug discovery and advanced materials development.

Understanding the Regioselectivity: The Role of Fluorine's Electronic Effects

The key to the selective mono-functionalization of this compound lies in the differential reactivity of its two bromine atoms. This difference is primarily governed by the electronic influence of the two fluorine substituents. Fluorine exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric (resonance) effect (+M).[3]

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond framework, deactivating the ring towards electrophilic attack.

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring, increasing electron density at the ortho and para positions.

In the case of this compound, the C2-Br bond is flanked by two meta-positioned fluorine atoms, while the C5-Br bond has one ortho and one para-positioned fluorine atom. This distinct electronic environment leads to a predictable difference in reactivity. The bromine at the C5 position is expected to be more activated towards oxidative addition in palladium-catalyzed cross-coupling reactions due to the electron-donating mesomeric effect of the ortho and para fluorine atoms. Conversely, for reactions involving nucleophilic attack on the carbon atom of the C-Br bond, or for deprotonation of an adjacent C-H bond in directed ortho-metalation, the electron-withdrawing inductive effect of the fluorine atoms will play a more dominant role.

Core Methodologies for Mono-functionalization

Two primary strategies are employed for the selective mono-functionalization of this compound:

  • Regioselective Halogen-Metal Exchange: This powerful technique involves the selective replacement of one bromine atom with a metal, typically lithium or magnesium, to generate an organometallic intermediate. This intermediate can then be reacted with a wide range of electrophiles to introduce a new functional group.

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions: These methods, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allow for the direct formation of C-C and C-N bonds at one of the bromine positions, leveraging the differential reactivity of the C-Br bonds.

The following sections provide detailed protocols for these key transformations.

Protocol 1: Regioselective Lithium-Bromine Exchange and Subsequent Functionalization

This protocol describes the selective formation of a mono-lithiated intermediate, which can then be quenched with an electrophile. The reaction is believed to proceed with a slight preference for the exchange at the C5 position due to the electronic effects of the fluorine atoms. However, in practice, a mixture of regioisomers may be obtained, and purification is often necessary.

Experimental Workflow: Lithium-Bromine Exchange

Caption: Workflow for selective mono-functionalization via lithium-bromine exchange.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Electrophile (e.g., trimethyl borate for boronic acid synthesis, N,N-dimethylformamide for formylation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the chosen electrophile (1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-functionalized product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Rigorous exclusion of moisture is critical for the success of the reaction.

  • Low Temperature (-78 °C): The lithium-bromine exchange is a very fast reaction. Low temperatures are necessary to control the reaction, prevent side reactions such as deprotonation of the solvent, and enhance the regioselectivity.

  • Slow Addition of n-BuLi: This prevents localized high concentrations of the organolithium reagent, which could lead to double exchange or other side reactions.

Protocol 2: Regioselective Mono-Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. By carefully controlling the stoichiometry and reaction conditions, selective mono-arylation of this compound can be achieved. The C5-Br position is generally more reactive in palladium-catalyzed cross-coupling reactions.

Experimental Workflow: Mono-Suzuki Coupling

Caption: Workflow for selective mono-Suzuki coupling.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Arylboronic acid (0.95 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (0.95 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the mono-arylated product.

Causality Behind Experimental Choices:

  • Sub-stoichiometric Boronic Acid: Using slightly less than one equivalent of the boronic acid helps to minimize the formation of the di-substituted product.

  • Palladium Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. The choice of ligand can influence the reactivity and selectivity.

  • Base and Solvent System: The base is required to activate the boronic acid. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Protocol 3: Regioselective Mono-Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety. Similar to the Suzuki coupling, careful control of reaction conditions can favor mono-functionalization.

Detailed Step-by-Step Protocol

Materials:

  • This compound

  • Terminal alkyne (1.0 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Ethyl acetate

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq).

  • Add the terminal alkyne (1.0 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and redissolve the residue in ethyl acetate.

  • Wash the organic solution with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent or co-solvent. It also scavenges the HBr generated during the reaction.

Protocol 4: Regioselective Mono-Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds. Regioselective mono-amination can be achieved by employing a slight excess of the dibromoarene and carefully selecting the catalyst system.

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.2 eq)

  • Amine (1.0 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Dibromoarene: Using a slight excess of the dibromo starting material favors the mono-aminated product.

  • Catalyst System: The choice of palladium source and phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often effective.

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

Data Presentation: Expected Spectroscopic Data

The successful mono-functionalization of this compound can be confirmed by standard spectroscopic techniques. Below are tables of expected ¹H and ¹³C NMR chemical shifts for representative mono-substituted products, based on data from analogous compounds.

Table 1: Expected ¹H NMR Data for Mono-substituted 2-Bromo-4,6-difluorophenyl Derivatives

Product TypeAromatic Protons (ppm)Coupling Constants (Hz)
2-Bromo-4,6-difluorobiphenyl ~7.5-7.2 (m)
1-(2-Bromo-4,6-difluorophenyl)alkyne ~7.4-7.1 (m)
N-(2-Bromo-4,6-difluorophenyl)amine ~7.2-6.8 (m)

Table 2: Expected ¹³C NMR Data for Mono-substituted 2-Bromo-4,6-difluorophenyl Derivatives

Product TypeC-Br (ppm)C-F (ppm)Other Aromatic C (ppm)
2-Bromo-4,6-difluorobiphenyl ~110-120~160-165 (d, J ≈ 250 Hz)~115-140
1-(2-Bromo-4,6-difluorophenyl)alkyne ~112-122~160-165 (d, J ≈ 250 Hz)~90-95 (alkynyl), ~115-135
N-(2-Bromo-4,6-difluorophenyl)amine ~105-115~158-163 (d, J ≈ 245 Hz)~115-145

Note: The chemical shifts are approximate and can vary depending on the specific substituent and the solvent used. The large coupling constant (J) for the C-F bond is characteristic.

Conclusion

This compound is a powerful synthetic intermediate whose selective mono-functionalization opens the door to a vast array of novel chemical entities. By understanding the underlying principles of regioselectivity and carefully controlling reaction conditions, researchers can effectively utilize this building block in their synthetic campaigns. The protocols outlined in this guide provide a solid foundation for the successful and reproducible mono-functionalization of this versatile compound.

References

The Strategic Utility of 2,5-Dibromo-1,3-difluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Fluorinated Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount objective. Fluorine's unique electronic properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles, enhancing metabolic stability, membrane permeability, and binding affinity.[1] Within this context, 2,5-Dibromo-1,3-difluorobenzene (CAS 128259-71-2) has emerged as a highly valuable and versatile building block.[1] Its symmetrically placed bromine atoms serve as reactive handles for palladium-catalyzed cross-coupling reactions, while the meta-difluoro substitution pattern imparts critical electronic effects that modulate reactivity and influence the properties of the resulting products.

This guide provides detailed application notes and robust protocols for the use of this compound in four cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying mechanistic principles and the causal logic behind experimental choices.

Core Concept: Regioselectivity and Electronic Effects

A key consideration when working with this compound is the potential for both mono- and di-functionalization. The two C-Br bonds are chemically equivalent, which simplifies the synthesis of symmetrically disubstituted products. However, achieving selective mono-functionalization requires careful control of stoichiometry and reaction conditions. The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, which can influence the kinetics of the oxidative addition step in the catalytic cycle. Researchers should anticipate that these electronic effects may necessitate slightly more forcing conditions (e.g., higher temperatures or more electron-rich ligands) compared to non-fluorinated analogues.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds.[2] The coupling of this compound with various organoboron reagents provides a direct route to complex fluorinated aromatic systems.

Mechanistic Rationale

The catalytic cycle, as illustrated below, begins with the oxidative addition of a C-Br bond of this compound to a Pd(0) complex. This is often the rate-determining step and is influenced by the electron-deficient nature of the fluorinated ring. Following this, transmetalation with the boronic acid (activated by a base) occurs, and subsequent reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and reductive elimination steps.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(ArFBr)(Br) Pd0->OA_complex Oxidative Addition Transmetalation_complex L₂Pd(II)(ArFBr)(R) OA_complex->Transmetalation_complex Transmetalation Product_complex Coupled Product + L₂Pd(0) Transmetalation_complex->Product_complex Reductive Elimination Product_complex->Pd0 Regeneration Product ArF(Br)-R Product_complex->Product ArBr 2,5-Dibromo- 1,3-difluorobenzene ArBr->OA_complex Boronic_acid R-B(OR)₂ + Base Boronic_acid->Transmetalation_complex Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine this compound, PdCl₂(PPh₃)₂, CuI in flask B Add anhydrous, degassed solvent (e.g., THF/Et₃N) A->B C Add Terminal Alkyne via syringe B->C D Stir and heat mixture (e.g., 60-80 °C) C->D E Monitor progress by TLC/GC-MS D->E F Cool, filter, and concentrate E->F G Aqueous work-up (e.g., NH₄Cl wash) F->G H Purify by column chromatography G->H

References

Application Notes and Protocols for the Synthesis of Novel Liquid Crystals Utilizing 2,5-Dibromo-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in High-Performance Liquid Crystals

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties between those of conventional liquids and solid crystals. This duality makes them indispensable in a myriad of modern technologies, most notably in liquid crystal displays (LCDs). The performance of an LCD—its switching speed, contrast, and power consumption—is intrinsically linked to the molecular architecture of the constituent liquid crystal compounds. In recent years, the strategic incorporation of fluorine atoms into the mesogenic (liquid crystal-forming) core has become a paramount design principle for developing advanced LC materials.[1][2]

Fluorine substitution, particularly lateral fluorination of aromatic rings, provides a powerful method for fine-tuning the physicochemical properties of a liquid crystal molecule.[3][4] The high electronegativity and small van der Waals radius of fluorine introduce strong, localized dipole moments without significantly increasing the molecule's size. This can lead to several desirable effects:

  • Modification of Dielectric Anisotropy (Δε): The position of fluorine atoms can be used to engineer the desired positive or negative dielectric anisotropy, which is crucial for the alignment of the liquid crystal molecules in an electric field.[1][2]

  • Lowering of Melting Points: Lateral fluorine substituents can disrupt crystal packing, leading to lower melting points and broader nematic or smectic mesophase temperature ranges.[5][6]

  • Reduction of Viscosity: Fluorinated liquid crystals often exhibit lower viscosity, which translates to faster switching times in display applications.[5][6]

  • Enhanced Chemical and Thermal Stability: The strength of the carbon-fluorine bond contributes to the overall stability of the molecule.[4]

This guide focuses on the synthetic utility of 2,5-Dibromo-1,3-difluorobenzene (CAS 128259-71-2) as a key building block for a new generation of high-performance liquid crystals. The strategic placement of two bromine atoms and two fluorine atoms on the benzene ring makes this precursor exceptionally versatile for constructing complex mesogenic cores, such as fluorinated biphenyls and terphenyls, via modern cross-coupling methodologies.[7][8][9] The bromine atoms serve as reactive handles for carbon-carbon bond formation, most commonly through the Suzuki-Miyaura cross-coupling reaction, while the lateral fluorine atoms impart the beneficial properties discussed above.[7][10]

This document will provide a detailed protocol for the synthesis of a representative biphenyl-based liquid crystal intermediate using this compound, followed by comprehensive guidelines for its characterization.

Core Rationale: Why this compound?

The choice of a starting material is a critical decision in the design of a synthetic route. This compound offers a unique combination of features that make it an ideal precursor for advanced liquid crystal synthesis:

  • Orthogonal Reactivity: The carbon-bromine bonds are significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bonds.[11] This allows for selective functionalization at the bromine positions while retaining the crucial fluorine substituents.

  • Symmetrical Substitution for Core Elongation: The dibromo substitution pattern allows for a twofold, symmetrical extension of the molecular core. This is a common strategy for building the elongated, rigid structures characteristic of calamitic (rod-like) liquid crystals. A double Suzuki-Miyaura coupling, for instance, can efficiently generate a terphenyl system.[10]

  • In-built Lateral Fluorination: The 1,3-difluoro substitution pattern ensures that the resulting biphenyl or terphenyl core possesses lateral fluorine atoms. This "nematic fluorine" is known to promote the formation of the technologically important nematic phase while suppressing undesired higher-ordered smectic phases.[1]

The logical workflow for utilizing this precursor is outlined in the diagram below.

A This compound (Starting Material) C Suzuki-Miyaura Cross-Coupling A->C Reactant 1 B Arylboronic Acid (Coupling Partner) B->C Reactant 2 D Fluorinated Biphenyl/Terphenyl Core (Key Intermediate) C->D Yields E Further Functionalization (e.g., addition of terminal alkyl chains) D->E Substrate for F Final Liquid Crystal Molecule E->F Produces G Characterization (POM, DSC, NMR) F->G Verification

Caption: Synthetic workflow from the this compound precursor.

Synthesis Protocol: Preparation of 4,4''-Dialkyl-2,5-difluoro-1,1':4',1''-terphenyl

This protocol details a representative two-step Suzuki-Miyaura cross-coupling reaction to synthesize a symmetrical terphenyl liquid crystal. This class of compounds is known for its high thermal stability and potential for exhibiting nematic mesophases.

Reaction Scheme:

(Self-generated image representing the two-step Suzuki coupling)

Step 1: this compound + 2 eq. of (4-alkylphenyl)boronic acid → 4,4''-Dialkyl-2,5-difluoro-p-terphenyl

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (Example)Notes
This compound128259-71-2271.892.72 g (10 mmol)Starting material.[12]
(4-Pentylphenyl)boronic acid121219-07-6192.084.22 g (22 mmol)Coupling partner (2.2 equivalents).
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.35 g (0.3 mmol)Catalyst (3 mol%).[13]
Potassium Carbonate (anhydrous)584-08-7138.215.53 g (40 mmol)Base (4 equivalents).
Toluene108-88-392.14100 mLSolvent. Degas thoroughly before use.
Ethanol64-17-546.0725 mLCo-solvent.
Deionized Water7732-18-518.0225 mLCo-solvent.
Equipment Setup
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Nitrogen or Argon inlet and bubbler

  • Magnetic stirrer and hotplate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Step-by-Step Procedure
  • Inert Atmosphere: Assemble the glassware and flame-dry under vacuum. Allow the apparatus to cool to room temperature under a stream of inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the reaction flask, add this compound (2.72 g, 10 mmol), (4-Pentylphenyl)boronic acid (4.22 g, 22 mmol), and anhydrous Potassium Carbonate (5.53 g, 40 mmol).

  • Solvent Addition: Add Toluene (100 mL), Ethanol (25 mL), and deionized water (25 mL) to the flask. Stir the mixture to form a suspension.

  • Degassing: Bubble inert gas through the stirred suspension for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.35 g, 0.3 mmol) to the mixture. The mixture will typically turn a darker color.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers.

    • Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product will be an oily solid. Purify by column chromatography on silica gel, eluting with a gradient of hexane to 98:2 hexane/ethyl acetate.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo.

    • Further purify the resulting white solid by recrystallization from ethanol or isopropanol to yield the final product, 4,4''-Dipentyl-2,5-difluoro-p-terphenyl.

Characterization of the Final Product

Thorough characterization is essential to confirm the chemical identity of the synthesized compound and to determine its liquid crystalline properties.

A Purified Solid Product B Structural Verification A->B F Mesophase Characterization A->F C 1H & 13C NMR Spectroscopy B->C Identifies proton & carbon environments D Mass Spectrometry (MS) B->D Confirms molecular weight E FTIR Spectroscopy B->E Identifies functional groups I Confirmed Structure & Properties C->I D->I G Polarized Optical Microscopy (POM) F->G Visualizes LC textures H Differential Scanning Calorimetry (DSC) F->H Determines transition temperatures G->I H->I

Caption: Workflow for the characterization of the synthesized liquid crystal.

Spectroscopic Analysis (Structural Verification)
  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. The ¹H NMR spectrum should show the expected signals for the aromatic protons and the aliphatic protons of the pentyl chains. The ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling reaction.

  • FTIR Spectroscopy: Infrared spectroscopy can be used to verify the presence of key functional groups and the absence of starting materials.

Thermal and Optical Analysis (Mesophase Characterization)
  • Differential Scanning Calorimetry (DSC): DSC is the primary technique for determining the phase transition temperatures of a liquid crystal.[14] A small sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min), and the heat flow is measured. Endothermic and exothermic peaks correspond to phase transitions.

    Table 1: Representative DSC Data for a Terphenyl Liquid Crystal

TransitionTemperature on Heating (°C)Temperature on Cooling (°C)Enthalpy (J/g)
Crystal → Nematic85.2-45.6
Nematic → Isotropic210.5208.11.8
Nematic → Crystal-65.3-42.1

Data is illustrative.

  • Polarized Optical Microscopy (POM): POM is used to visually identify the type of liquid crystal phase.[5] The sample is placed on a microscope slide with a coverslip, heated on a hot stage, and observed between crossed polarizers. Different liquid crystal phases (e.g., nematic, smectic) exhibit characteristic optical textures. The nematic phase, for example, typically shows a "Schlieren" or "marbled" texture. The clearing point (transition to the isotropic liquid) is observed as the point where the sample becomes completely dark.

Troubleshooting and Expert Insights

  • Low Yield in Suzuki Coupling:

    • Cause: Inefficient degassing, poor quality of reagents (especially the base and solvent), or deactivated catalyst.

    • Solution: Ensure all solvents are rigorously degassed. Use freshly opened or purified reagents. Consider using a different palladium catalyst/ligand system, such as Pd(dppf)Cl₂.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. Steric hindrance from the boronic acid.

    • Solution: Extend the reaction time. Ensure the reaction mixture is at a vigorous reflux. If steric hindrance is an issue, a more active catalyst system may be required.

  • Difficulty in Purification:

    • Cause: Formation of side products, such as homocoupled boronic acid (biphenyl derivative).

    • Solution: Careful column chromatography is key. A second recrystallization step is often necessary to achieve high purity, which is critical for observing well-defined liquid crystal phases.

  • No Liquid Crystal Phase Observed:

    • Cause: The compound may be too symmetrical, leading to a high melting point that is above the clearing point. The final product may also be impure.

    • Solution: Purity is paramount; even small amounts of impurities can disrupt or destroy a mesophase. If the pure compound does not show liquid crystalline behavior, this is a valid result, and molecular modifications (e.g., changing the length of the terminal alkyl chains) may be necessary in future designs.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced, fluorinated liquid crystals. Its structure allows for the straightforward creation of laterally fluorinated biphenyl and terphenyl cores via robust and scalable methods like the Suzuki-Miyaura cross-coupling reaction. The resulting materials are strong candidates for use in high-performance liquid crystal displays and other photonic applications, owing to the beneficial properties imparted by the fluorine substituents. The protocols and characterization workflows detailed in this guide provide a solid foundation for researchers and scientists to explore the potential of this important synthetic intermediate.

References

Application Notes and Protocols: 2,5-Dibromo-1,3-difluorobenzene as a Strategic Building Block in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Scaffolds in Agrochemical Design

The strategic incorporation of fluorine atoms into agrochemical candidates has become a cornerstone of modern crop protection research. Fluorination can significantly enhance the biological efficacy of a molecule by improving its metabolic stability, increasing its lipophilicity for better membrane penetration, and altering its electronic properties to optimize binding to target enzymes.[1][2] Within this context, 2,5-Dibromo-1,3-difluorobenzene has emerged as a highly valuable and versatile building block for the synthesis of novel fungicides, herbicides, and insecticides.[3][4]

The unique substitution pattern of this compound offers a distinct synthetic advantage. The two bromine atoms serve as versatile handles for sequential and selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.[1] This allows for the controlled, stepwise construction of complex molecular architectures, a critical aspect in the rational design of new active ingredients. The presence of the difluorobenzene core provides a metabolically robust scaffold that is often associated with enhanced fungicidal or herbicidal activity.

This guide provides an in-depth exploration of the synthetic utility of this compound in the context of agrochemical discovery, with a focus on the synthesis of pyrazole carboxamide fungicides, a class of compounds known for their potent and broad-spectrum activity.

Core Synthetic Strategy: Sequential Functionalization via Cross-Coupling Reactions

The primary synthetic utility of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. The two bromine atoms can be differentiated to allow for the introduction of two different substituents, leading to the creation of complex, unsymmetrical biaryl and aryl-heteroaryl structures. The most commonly employed transformations are the Buchwald-Hartwig amination for the formation of C-N bonds and the Suzuki-Miyaura coupling for the formation of C-C bonds.

Figure 1: A generalized workflow for the sequential functionalization of this compound.

Application Focus: Synthesis of a Pyrazole Carboxamide Fungicide Scaffold

Pyrazole carboxamides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of pathogenic fungi.[5] The synthesis of these complex molecules often involves the coupling of a substituted aniline derivative with a pyrazole carboxylic acid. This compound is an ideal starting material for the aniline fragment of these fungicides.

The following sections provide a detailed, step-by-step protocol for the synthesis of a representative N-(5-aryl-2,4-difluorophenyl)-pyrazole carboxamide scaffold, starting from this compound.

Part 1: Synthesis of the Key Intermediate - 5-Bromo-2,4-difluoroaniline

A common and efficient route to utilizing this compound in the synthesis of N-aryl pyrazole carboxamides is to first convert it to the corresponding aniline derivative. This can be achieved through a selective reaction, or more commonly, by starting with the readily available 2,4-difluoroaniline and performing a bromination.[1]

Protocol 1: Bromination of 2,4-difluoroaniline

This protocol describes the selective bromination of 2,4-difluoroaniline to yield 5-Bromo-2,4-difluoroaniline, a key intermediate for the subsequent amide coupling reaction.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
2,4-Difluoroaniline367-25-9129.11 g/mol 10.0 g (77.4 mmol)
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 13.78 g (77.4 mmol)
Acetonitrile (anhydrous)75-05-841.05 g/mol 200 mL

Experimental Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoroaniline (10.0 g, 77.4 mmol) and anhydrous acetonitrile (200 mL).

  • Stir the mixture at room temperature until the aniline is completely dissolved.

  • In a separate beaker, dissolve N-Bromosuccinimide (13.78 g, 77.4 mmol) in anhydrous acetonitrile (100 mL).

  • Slowly add the NBS solution to the aniline solution dropwise over a period of 30 minutes at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Bromo-2,4-difluoroaniline as a white to off-white solid.

Expected Yield: 80-90%

Part 2: Amide Coupling to Form the Pyrazole Carboxamide Scaffold

With the 5-Bromo-2,4-difluoroaniline intermediate in hand, the next crucial step is the amide bond formation with a suitable pyrazole carboxylic acid. This reaction is typically facilitated by a coupling agent or by converting the carboxylic acid to the more reactive acid chloride.

Figure 2: Amide coupling reaction to form the core pyrazole carboxamide structure.

Protocol 2: Synthesis of N-(5-Bromo-2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

This protocol details the synthesis of a representative pyrazole carboxamide from 5-Bromo-2,4-difluoroaniline and 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
5-Bromo-2,4-difluoroaniline367-33-9208.01 g/mol 5.0 g (24.0 mmol)
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride127054-77-3228.54 g/mol 5.5 g (24.0 mmol)
Triethylamine121-44-8101.19 g/mol 5.0 mL (36.0 mmol)
Dichloromethane (anhydrous)75-09-284.93 g/mol 100 mL

Experimental Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-Bromo-2,4-difluoroaniline (5.0 g, 24.0 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (5.0 mL, 36.0 mmol) to the solution.

  • In a separate flask, dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (5.5 g, 24.0 mmol) in anhydrous dichloromethane (50 mL).

  • Add the acid chloride solution dropwise to the aniline solution at 0 °C over 20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the title compound as a solid.

Expected Yield: 85-95%

Further Functionalization: Introducing Structural Diversity via Suzuki Coupling

The remaining bromine atom on the pyrazole carboxamide scaffold serves as a valuable attachment point for introducing further structural diversity. A Suzuki-Miyaura coupling reaction can be employed to append a variety of aryl or heteroaryl groups, allowing for the fine-tuning of the agrochemical's biological activity and physical properties.

Figure 3: Suzuki coupling for the final diversification step.

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Pyrazole Carboxamide

This protocol provides a general procedure for the palladium-catalyzed Suzuki coupling of the brominated pyrazole carboxamide intermediate with an arylboronic acid.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
N-(5-Bromo-2,4-difluorophenyl)-pyrazole-carboxamide--1.0 g (x mmol)
Arylboronic AcidVariesVaries1.2 equivalents
Pd(PPh₃)₄14221-01-31155.56 g/mol 3-5 mol%
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.0 equivalents
1,4-Dioxane/Water (4:1)--20 mL

Experimental Procedure:

  • To a microwave vial or a Schlenk tube, add the N-(5-Bromo-2,4-difluorophenyl)-pyrazole-carboxamide (1.0 g, x mmol), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (3-5 mol%).

  • Add potassium carbonate (2.0 eq).

  • Seal the vessel and evacuate and backfill with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane/water (4:1, 20 mL) solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final biaryl pyrazole carboxamide.

Expected Yield: 70-90%

Conclusion

This compound stands out as a strategic and versatile building block in the synthesis of modern agrochemicals. Its unique substitution pattern allows for the sequential and selective introduction of various functionalities through robust and well-established cross-coupling methodologies. The protocols outlined in this guide demonstrate a reliable pathway for the construction of complex pyrazole carboxamide fungicides, a class of compounds at the forefront of crop protection. By leveraging the principles of rational design and the synthetic advantages offered by fluorinated scaffolds like this compound, researchers can continue to develop novel and effective solutions to address the ongoing challenges in global agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2,5-Dibromo-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2,5-Dibromo-1,3-difluorobenzene. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. This compound is a valuable intermediate; the fluorine atoms can enhance metabolic stability and binding affinity in drug candidates, while the two bromine atoms offer sites for sequential or exhaustive C-C bond formation.[1][2]

However, the electronic properties conferred by the fluorine atoms and the presence of two identical halogen atoms present unique challenges, such as controlling selectivity and avoiding side reactions. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Low or No Yield of the Desired Coupled Product

You've set up your reaction, but analysis shows a low yield of the target molecule or only starting material remains.

Possible Causes & Suggested Solutions

  • Inactive Catalyst: The active Pd(0) species may not be forming or has been deactivated. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require in-situ reduction, which can be inefficient. Atmospheric oxygen can also oxidize and deactivate the Pd(0) catalyst.

    • Solution 1: Use a Pre-formed Pd(0) Catalyst: Start with a catalyst already in the active oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[3]

    • Solution 2: Employ Modern Precatalysts: Use advanced precatalysts (e.g., Buchwald G3 or G4 precatalysts) that rapidly form the active Pd(0) species under mild conditions.[4]

    • Solution 3: Rigorous Degassing: Oxygen is detrimental. Ensure your solvent and reaction mixture are thoroughly degassed. Standard practice involves at least three freeze-pump-thaw cycles or bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.[5]

  • Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step and can be rate-limiting. This step requires activation of the boronic acid by a base.[6][7][8]

    • Solution 1: Base Optimization: The choice and quality of the base are crucial.

      • Potassium Phosphate (K₃PO₄): An excellent, robust base for many Suzuki couplings.[3][9]

      • Cesium Carbonate (Cs₂CO₃): A stronger and often more effective base, particularly for difficult couplings, though more expensive.[9]

      • Potassium Carbonate (K₂CO₃): A standard, cost-effective choice that works well in many systems.[9][10] Ensure the base is finely powdered to maximize surface area.

    • Solution 2: Solvent System: A small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the highly reactive boronate species [-B(OH)₃]⁻. Common solvent systems include Dioxane/H₂O (e.g., 4:1) or THF/H₂O.[3][9][11]

  • Slow Oxidative Addition: The C-Br bond activation by the Pd(0) catalyst can be sluggish, especially if unfavorable electronic or steric factors are at play. The electron-withdrawing fluorine atoms on the ring generally make oxidative addition more favorable compared to non-fluorinated analogues.

    • Solution: Ligand Selection: The ligand bound to the palladium center is critical. For challenging substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can dramatically accelerate oxidative addition.[9][12][13]

Problem 2: Poor Selectivity Between Mono- and Di-arylation

You are targeting the mono-substituted product but get a significant amount of the di-substituted version, or vice-versa.

Causality & Strategic Control

Controlling selectivity on a polyhalogenated substrate is a common challenge.[14][15][16] Often, there is a kinetic preference for the second coupling. After the first product is formed, the regenerated Pd(0) catalyst is in close proximity, leading to a rapid second oxidative addition that can outcompete the diffusion of the mono-coupled product into the bulk solution.[17][18]

Solutions for Selective Mono-arylation:

  • Stoichiometry Control: Use the boronic acid as the limiting reagent. Start with 0.8-0.95 equivalents of the boronic acid relative to the this compound.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second coupling, allowing for more control.

  • Milder Conditions: Use a less active catalyst system or a weaker base (e.g., K₂CO₃ or KF) to slow the overall reaction rate.

Solutions for Exhaustive Di-arylation:

  • Excess Boronic Acid: Use a stoichiometric excess of the boronic acid (e.g., 2.2-2.5 equivalents) to drive the reaction to completion.

  • Forcing Conditions: Higher temperatures (e.g., 90-110 °C) and a more active catalyst/ligand system will favor the formation of the di-substituted product.[3]

  • Sufficient Reaction Time: Ensure the reaction is allowed to run long enough for the second, typically slower, coupling to complete.

Frequently Asked Questions (FAQs)

Q1: What is the general Suzuki catalytic cycle?

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[7] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate.[15]

  • Transmetalation: The organic group from the boronic acid (which is activated by a base to form a more nucleophilic 'ate' complex) is transferred to the Pd(II) center, displacing the bromide.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂(R') oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-R' (Product) transmetal_complex->product start Ar-Br (this compound) start->oa_complex boronic R'-B(OH)₂ + Base boronic->transmetal_complex [R'B(OH)₃]⁻ Selectivity_Workflow start Goal: Synthesize from This compound decision Desired Product? start->decision mono Mono-Coupled Product decision->mono Mono-arylation di Di-Coupled Product decision->di Di-arylation mono_cond Use Limiting Boronic Acid (0.9 eq) Lower Temperature (e.g., 60-80°C) Milder Base (K₂CO₃) mono->mono_cond di_cond Use Excess Boronic Acid (>2.2 eq) Higher Temperature (e.g., 90-110°C) Stronger Base (K₃PO₄, Cs₂CO₃) di->di_cond

References

Technical Support Center: Sonogashira Reactions of 2,5-Dibromo-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions involving 2,5-Dibromo-1,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reactions, minimize side products, and achieve your synthetic goals.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and solve common problems.

Q1: My reaction is returning mostly my starting material, with very low conversion to the desired product. What are the likely causes and solutions?

A1: Low conversion in Sonogashira reactions with aryl bromides like this compound is a common challenge. Aryl bromides are inherently less reactive than aryl iodides.[1][2] Several factors could be at play:

  • Insufficient Thermal Energy: The oxidative addition of aryl bromides to the palladium(0) catalyst is often the rate-limiting step and typically requires heating.[1][3] Room temperature conditions that are suitable for aryl iodides may be insufficient for this substrate.[1]

  • Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ. This reduction can sometimes be inefficient. Furthermore, the Pd(0) catalyst is sensitive to oxygen and can be deactivated.[1]

  • Ligand Choice: The choice of phosphine ligand can significantly impact catalyst activity. For less reactive aryl bromides, more electron-rich and bulky ligands (e.g., XPhos, SPhos) can promote the oxidative addition step more effectively than standard ligands like PPh₃.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the reaction temperature. For aryl bromides, temperatures between 60-100 °C are common.[3][4] Consider using a sealed vessel if your solvent or alkyne is volatile.[5]

  • Verify Catalyst and Reagent Quality: Use a fresh, high-quality palladium catalyst and copper(I) iodide. CuI should be a white or off-white powder; a distinct green or blue color indicates oxidation and can inhibit the reaction.

  • Ensure Anaerobic Conditions: Oxygen not only promotes the unwanted homocoupling of alkynes but can also deactivate the Pd(0) catalyst.[1][6][7] Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and maintain a strict inert atmosphere throughout the reaction.

  • Optimize Catalyst System: If increasing temperature is ineffective or leads to degradation, consider switching to a more robust catalyst system.

ParameterRecommendation for Low ReactivityRationale
Temperature Increase to 60-100 °COvercomes activation barrier for oxidative addition of Ar-Br.[1]
Catalyst Source Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a more active Pd(II) precatalyst/ligand comboEnsures sufficient active catalyst is present.
Ligand Switch to bulky, electron-rich phosphines (e.g., XPhos, SPhos)Accelerates the rate-limiting oxidative addition step.
Atmosphere Strict inert (Ar or N₂) atmospherePrevents catalyst deactivation by oxygen.[1][7]
Q2: My TLC/LCMS shows a significant byproduct that I believe is the homocoupling of my terminal alkyne. How can I prevent this?

A2: The formation of a 1,3-diyne (a dimer of your terminal alkyne) is the most common side reaction in Sonogashira couplings.[8][9] This process is known as Glaser or Hay coupling and is primarily caused by the copper(I) co-catalyst in the presence of oxygen.[1][10][11][12] The copper acetylide intermediate, which is crucial for the main reaction, can undergo oxidative dimerization instead of transmetalating to the palladium center.[10]

Primary Cause Analysis

cluster_main Desired Sonogashira Cycle cluster_side Glaser Coupling Side Reaction A R-C≡C-H + Cu(I) B Cu-C≡C-R A->B Deprotonation C Ar-Pd(II)-X B->C Transmetalation E Cu-C≡C-R D Ar-C≡C-R C->D Reductive Elimination F R-C≡C-C≡C-R E->F Oxidative Dimerization O2 Oxygen (O₂) O2->F Promotes

Caption: Competing Sonogashira and Glaser coupling pathways.

Strategies to Minimize Alkyne Homocoupling:

  • Rigorous Oxygen Exclusion: This is the most critical factor. Ensure all solvents are thoroughly degassed. Use Schlenk line techniques and maintain a positive pressure of an inert gas (argon is preferred due to its density) throughout the setup and reaction time.

  • Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to run the reaction without a copper co-catalyst.[1][6][13] Copper-free protocols have been well-developed and are highly effective, though they may require different ligands, bases, or higher temperatures to achieve comparable rates.[14][15]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling reaction with the aryl halide over dimerization.[6]

  • Use of a Reducing Atmosphere: Some protocols suggest using a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂ or Ar) to keep the copper and palladium catalysts in their active, reduced states and suppress oxidative homocoupling.[8][16] Yields of the homocoupled byproduct can be reduced to as low as 2% with this method.[8][16]

Q3: I am observing mono-substitution, but also a significant amount of a debrominated side product (2-Bromo-1,3-difluorobenzene). What causes this?

A3: The replacement of a halogen with a hydrogen atom is known as proto-dehalogenation or hydrodehalogenation. In the context of polyhalogenated substrates, this side reaction can become significant, particularly under certain conditions.[17]

  • High Temperatures: Higher reaction temperatures, while often necessary for activating aryl bromides, can promote dehalogenation pathways.[17]

  • Base and Solvent: The amine base/solvent can sometimes act as a hydride source, especially at elevated temperatures.

  • Catalyst System: The nature of the palladium catalyst and ligands can influence the propensity for this side reaction.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the first variable to adjust. Find the minimum temperature required for a reasonable reaction rate to disfavor the higher activation energy dehalogenation pathway.

  • Screen Different Solvents/Bases: If temperature reduction is not feasible, screening alternative amine bases or using a non-amine solvent (like DMF or THF) with a stoichiometric inorganic base (like K₂CO₃ or Cs₂CO₃) might mitigate the issue.[1]

  • Use a More Active Catalyst: Employing a more active catalyst system (as described in Q1) may allow you to achieve good conversion at a lower temperature, thereby indirectly suppressing dehalogenation.

Frequently Asked Questions (FAQs)

What is the expected site-selectivity for the first coupling on this compound?

While a definitive prediction requires experimental validation, we can infer the likely selectivity based on electronic and steric effects. The two bromine atoms are in non-equivalent environments.

  • C5-Br: This bromine is para to one fluorine and ortho to another.

  • C2-Br: This bromine is flanked by two ortho fluorine atoms.

The strong electron-withdrawing nature of fluorine generally activates aryl halides towards oxidative addition. However, the steric hindrance from the two ortho-fluorine atoms at the C2 position might disfavor the approach of the bulky palladium catalyst. Therefore, it is plausible that the first Sonogashira coupling will occur preferentially at the less sterically hindered C5 position . Achieving selective mono-alkynylation should be feasible by controlling stoichiometry (using ~1 equivalent of the alkyne).

Can I achieve di-substitution on this molecule?

Yes, di-substitution is certainly achievable. After the first coupling, the electronic properties of the ring are altered, which will affect the reactivity of the remaining bromine. Generally, you will need more forcing conditions to achieve the second coupling:

  • Use >2 equivalents of the terminal alkyne.

  • Increase the reaction temperature after the mono-coupling is complete (can be monitored by TLC/LCMS).

  • Potentially add a fresh portion of catalyst for the second step.

What is the detailed experimental protocol for a standard Sonogashira reaction with this substrate?

Below is a robust starting protocol for the mono-alkynylation of this compound. Optimization will likely be required.

Experimental Protocol: Mono-alkynylation of this compound

Caption: Standard workflow for Sonogashira coupling.

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).

  • Inerting: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed THF and anhydrous, degassed triethylamine (typically a 2:1 to 3:1 v/v ratio) via cannula or a gas-tight syringe.

  • Degassing: Subject the resulting slurry to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reagent Addition: Add the terminal alkyne (1.0-1.2 eq) neat or as a solution in degassed THF via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (start with 60 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (via a degassed syringe) and analyzing by TLC or LCMS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate or diethyl ether, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Regioselectivity in Reactions of 2,5-Dibromo-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-dibromo-1,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for controlling regioselectivity in reactions involving this versatile building block. The unique substitution pattern of this compound presents both opportunities and challenges in directing incoming substituents to the desired position. This resource addresses common issues encountered during its functionalization through a question-and-answer format, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Metal-Halogen Exchange Reactions (Lithiation & Grignard Formation)

Question 1: I am attempting a monolithiation of this compound using n-butyllithium, but I am getting a mixture of products. How can I control the regioselectivity of the lithium-bromine exchange?

Answer:

This is a common challenge due to the two non-equivalent bromine atoms. The regioselectivity of lithium-bromine exchange is primarily governed by a combination of steric and electronic factors. In the case of this compound, the C-Br bond at the 5-position is generally more reactive towards lithiation.

Causality:

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, increasing the acidity of the aromatic protons and influencing the electron density around the C-Br bonds. The fluorine at the 3-position has a stronger inductive effect on the adjacent C-Br at position 2.

  • Steric Hindrance: The bromine at the 2-position is flanked by two fluorine atoms, creating a more sterically hindered environment compared to the bromine at the 5-position.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform the lithium-bromine exchange at very low temperatures (e.g., -78 °C to -100 °C). This will favor the kinetically controlled product, which is typically the less sterically hindered position (C-5).

  • Slow Addition of Alkyllithium: Add the n-butyllithium solution dropwise to a cooled solution of the dibromodifluorobenzene. This helps to minimize localized warming and potential side reactions.

  • Choice of Solvent: The choice of solvent can influence the aggregation state of the alkyllithium reagent and thus its reactivity and selectivity. Ethereal solvents like THF or diethyl ether are standard. The addition of a coordinating agent like TMEDA can sometimes alter selectivity, but care must be taken as it can also increase the rate of side reactions.

  • Directed ortho-Metalation (DoM) Considerations: While not a direct lithium-bromine exchange, it's important to be aware that the fluorine atoms can act as weak directing metalation groups (DMGs).[1][2] This can lead to competitive deprotonation at the C-4 or C-6 positions, especially if a stronger alkyllithium base like sec-butyllithium or tert-butyllithium is used in the presence of a coordinating agent.

Question 2: I am trying to form a Grignard reagent from this compound, but the reaction is sluggish and gives a mixture of mono- and di-Grignard species. How can I improve the formation of the mono-Grignard reagent?

Answer:

Selective formation of a mono-Grignard reagent from a dibromo-compound can be challenging. The reactivity of the two bromine atoms is not sufficiently different to allow for perfect selectivity.

Troubleshooting Steps:

  • Use of Exchange Methods: Instead of direct insertion of magnesium, consider a halogen-metal exchange with a more reactive organomagnesium reagent like isopropylmagnesium chloride (i-PrMgCl). This can offer better regioselectivity at low temperatures.[3]

  • Stoichiometry Control: Use a slight excess of magnesium (e.g., 1.1-1.2 equivalents) to promote the formation of the mono-Grignard reagent. Using a large excess of magnesium will favor the formation of the di-Grignard.

  • Activation of Magnesium: Ensure the magnesium turnings are properly activated. Common methods include stirring with a crystal of iodine, 1,2-dibromoethane, or sonication.

  • Reaction Conditions: Maintain a gentle reflux in an anhydrous ethereal solvent (THF or diethyl ether). Monitor the reaction progress carefully by GC-MS analysis of quenched aliquots to determine the optimal reaction time.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Sonogashira)

Question 3: I am performing a mono-Suzuki coupling on this compound and observing poor regioselectivity. How can I favor substitution at a specific bromine?

Answer:

Controlling regioselectivity in Suzuki couplings of non-symmetric dibromobenzenes can be intricate. The outcome is often a result of the subtle interplay between the electronic and steric environment of the two bromine atoms, as well as the specific reaction conditions.[4][5]

Causality & Troubleshooting:

  • Electronic Differentiation: The C-Br bond at the 2-position is electronically more deactivated towards oxidative addition due to the stronger inductive effect of the adjacent fluorine at C-1 and C-3. However, the C-Br at C-5 is also influenced by the ortho and para fluorine atoms. In many cases, the less sterically hindered C-5 position is more reactive.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst is crucial.

    • Bulky Ligands: Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) can enhance the rate of oxidative addition and may improve selectivity by discriminating between the two sterically different bromine atoms.

    • Less Bulky Ligands: Less sterically demanding ligands like PPh₃ might offer less selectivity.

  • Base and Solvent System: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane/water, toluene/water, DMF) can influence the reaction kinetics and, consequently, the regioselectivity. It is often necessary to screen a variety of conditions to find the optimal system for a specific substrate. For instance, sometimes anhydrous conditions with a base like K₃PO₄ can provide different selectivity compared to aqueous conditions.[6]

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve selectivity.

Experimental Protocol: Regioselective Mono-Suzuki Coupling (Hypothetical Optimized Conditions)

  • To a flame-dried Schlenk tube, add this compound (1.0 eq.), the desired boronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 4: I am attempting a selective mono-Sonogashira coupling with a terminal alkyne, but I am getting a mixture of mono- and di-coupled products. How can I improve the selectivity for the mono-alkynylated product?

Answer:

Similar to the Suzuki coupling, achieving high selectivity in a mono-Sonogashira coupling requires careful optimization of the reaction conditions to differentiate between the two bromine atoms.

Troubleshooting Strategies:

  • Catalyst System: The combination of the palladium source and the copper(I) co-catalyst is critical.

    • Palladium Source: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used.

    • Copper(I) Co-catalyst: CuI is the standard co-catalyst. The amount of CuI can sometimes be tuned to modulate the reactivity.

  • Ligand Effects: If using a palladium(II) precursor, the choice of phosphine ligand can influence selectivity. Experiment with different phosphine ligands to find one that provides the best steric and electronic differentiation.

  • Base and Solvent: A mild amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often in conjunction with a co-solvent like THF or DMF.

  • Stoichiometry of the Alkyne: Use a slight excess of the terminal alkyne (e.g., 1.1-1.2 equivalents) to favor mono-coupling. Using a larger excess will drive the reaction towards the di-substituted product.

  • Temperature and Reaction Time: Perform the reaction at room temperature or slightly elevated temperatures. Monitor the reaction closely and stop it once the desired mono-coupled product is maximized to prevent the formation of the di-coupled byproduct.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Question 5: I want to perform a nucleophilic aromatic substitution with an amine on this compound. Which position is most likely to react, and what conditions should I use?

Answer:

In this compound, nucleophilic aromatic substitution (SNAr) is less common than cross-coupling reactions due to the lower activation of the C-Br bonds compared to C-F bonds in highly fluorinated systems. However, if the reaction were to proceed, it would likely occur at the positions activated by the fluorine atoms. The fluorine atoms themselves are poor leaving groups in this context compared to bromine in cross-coupling. Therefore, direct substitution of a bromine atom via SNAr is unlikely under typical conditions.

Mechanistic Considerations:

  • SNAr reactions require strong electron-withdrawing groups ortho and/or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[7]

  • In this compound, the fluorine atoms do activate the ring towards nucleophilic attack, but there is no excellent leaving group (like another fluorine or a nitro group) at an activated position.

Alternative Approaches:

If your goal is to introduce a nitrogen nucleophile, a Buchwald-Hartwig amination is a more suitable and reliable method. This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds with aryl bromides.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

  • In an inert atmosphere glovebox, charge an oven-dried reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or a Buchwald ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.).

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture, typically between 80-110 °C.

  • Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS).

  • After completion, cool the reaction, dilute with an organic solvent, and quench with water or a saturated aqueous solution of NH₄Cl.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Summary

Table 1: General Regioselectivity Trends in Reactions of this compound

Reaction TypePreferred Position of SubstitutionKey Controlling Factors
Lithium-Bromine Exchange C-5Steric hindrance, kinetic control at low temperatures.
Grignard Formation C-5 (slight preference)Steric hindrance, reaction conditions.
Suzuki Coupling C-5 (often)Steric hindrance, ligand choice, electronic effects.
Sonogashira Coupling C-5 (often)Steric hindrance, catalyst system, reaction temperature.
Buchwald-Hartwig Amination C-5 (likely)Steric hindrance, ligand choice.

Visualizations

Regioselectivity_Factors cluster_substrate This compound cluster_factors Controlling Factors cluster_outcome Reaction Outcome Substrate Br (C2) F (C1, C3) Br (C5) Sterics Steric Hindrance Substrate:f0->Sterics High Substrate:f2->Sterics Low Electronics Electronic Effects (Inductive/Resonance) Substrate:f1->Electronics Strong -I, -M Position_C5 Substitution at C-5 (Less Hindered) Sterics->Position_C5 Favors Position_C2 Substitution at C-2 (More Hindered) Electronics->Position_C2 Can Influence Conditions Reaction Conditions (Temp, Solvent, Ligand, Base) Conditions->Position_C5 Conditions->Position_C2

Caption: Factors influencing regioselectivity.

Troubleshooting_Workflow cluster_LiBr Li-Br Exchange cluster_Coupling Cross-Coupling (Suzuki/Sonogashira) cluster_SNAr SNAr Start Poor Regioselectivity Observed Q_ReactionType What is the reaction type? Start->Q_ReactionType LiBr_Temp Lower Temperature (-78°C to -100°C) Q_ReactionType->LiBr_Temp  Li-Br Exchange Coupling_Ligand Screen Bulky Ligands (e.g., SPhos, XPhos) Q_ReactionType->Coupling_Ligand Cross-Coupling SNAr_Alternative Consider Alternative Reaction: Buchwald-Hartwig Amination Q_ReactionType->SNAr_Alternative  SNAr LiBr_Addition Slow Reagent Addition LiBr_Temp->LiBr_Addition LiBr_Solvent Optimize Solvent (e.g., THF) LiBr_Addition->LiBr_Solvent End Improved Regioselectivity LiBr_Solvent->End Coupling_Base Vary Base and Solvent Coupling_Ligand->Coupling_Base Coupling_Temp Lower Reaction Temperature Coupling_Base->Coupling_Temp Coupling_Temp->End SNAr_Alternative->End

References

Technical Support Center: Mastering Cross-Coupling Reactions with 2,5-Dibromo-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to improving reaction yields for 2,5-Dibromo-1,3-difluorobenzene couplings, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is designed to move beyond simple protocols. It aims to provide a deep, mechanistic understanding of the challenges and solutions inherent in using this compound as a synthetic building block. This molecule is a valuable intermediate in pharmaceutical and materials science, largely because its fluorine atoms can enhance metabolic stability and binding affinity, while the two bromine atoms serve as versatile handles for building molecular complexity through cross-coupling reactions.[1] However, its unique electronic structure presents distinct challenges. This guide offers troubleshooting advice and optimized protocols to help you navigate these complexities and improve your reaction outcomes.

Frequently Asked Questions (FAQs): Core Concepts & Overarching Challenges

This section addresses the fundamental questions researchers encounter when working with this difluorinated substrate.

Q1: What makes cross-coupling reactions with this compound particularly challenging?

A: The primary challenges stem from the substrate's electronic properties and symmetry.

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing. This depletes the electron density of the aromatic ring, which in turn makes the C-Br bonds more electrophilic and susceptible to the initial oxidative addition step by the palladium catalyst.[2][3] While this can increase reactivity in some cases, it can also alter the kinetics of subsequent steps in the catalytic cycle and influence the stability of intermediates.

  • Selectivity: The two bromine atoms are chemically equivalent. This creates a significant challenge in achieving selective mono-functionalization, as the reaction can easily proceed to di-substitution, leading to mixtures that are often difficult to separate. Controlling the reaction to favor the mono-substituted product requires careful optimization of reaction conditions.[4][5]

Q2: How can I strategically control the reaction to achieve selective mono-coupling versus di-coupling?

A: Achieving selectivity is a balancing act of kinetics and stoichiometry.

  • For Mono-substitution: The key is to use the this compound as the limiting reagent or to use a slight excess (e.g., 1.1 to 1.5 equivalents) relative to the coupling partner. Milder conditions, such as lower reaction temperatures and shorter reaction times, are crucial. This approach aims to react one bromine site and then stop the reaction before the second site, which may be slightly deactivated after the first coupling, can react.[4][5][6][7]

  • For Di-substitution: To drive the reaction to completion, use a stoichiometric excess of the coupling partner (e.g., 2.2 to 2.5 equivalents). Higher temperatures, longer reaction times, and sometimes a higher catalyst loading are employed to ensure both bromine atoms are substituted.[8]

Q3: What are the most common side reactions, and how can they be minimized?

A: Besides incomplete conversion or selectivity issues, two side reactions are prevalent:

  • Hydrodehalogenation: This is the replacement of a bromine atom with a hydrogen atom from the solvent or other reagents. It is a common issue in Buchwald-Hartwig aminations and can sometimes occur in Suzuki couplings.[9][10] It can be minimized by using rigorously dried and degassed solvents and by selecting ligands that favor reductive elimination over competing pathways.

  • Homocoupling: This involves the coupling of two molecules of the nucleophilic partner (e.g., two boronic acids in a Suzuki reaction or two terminal alkynes in a Sonogashira reaction).[11] This is often promoted by the presence of oxygen or unreduced Pd(II) species in the reaction mixture.[11] Thoroughly degassing the reaction mixture and using high-quality palladium precatalysts can significantly reduce homocoupling.

Troubleshooting Guide by Reaction Type

This section provides specific, problem-oriented advice for the most common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, issues with yield and selectivity are common with this substrate.

  • Possible Cause 1: Inactive Catalyst or Inappropriate Ligand.

    • The "Why": The catalytic cycle requires an active Pd(0) species.[11] Using a Pd(II) source like Pd(OAc)₂ or PdCl₂ without ensuring its reduction to Pd(0) can lead to failure. Furthermore, the electron-deficient nature of the aryl bromide benefits from electron-rich and sterically bulky phosphine ligands, which promote the crucial oxidative addition step and stabilize the catalytic species.[12]

    • Solution: Use a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that cleanly generates the active Pd(0) species in situ. Pair it with a suitable ligand.

Catalyst/Precatalyst Recommended Ligand Rationale & Comments
Pd(PPh₃)₄(None needed)A reliable, air-stable Pd(0) source. Good starting point.
Pd₂(dba)₃SPhos, XPhos, RuPhosdba is a source of Pd(0). Requires an external ligand. Bulky biaryl phosphines are excellent for challenging substrates.
Pd(OAc)₂PPh₃, P(t-Bu)₃Pd(II) source that must be reduced in situ. Often less reliable than precatalysts.[9]
  • Possible Cause 2: Ineffective Base or Protodeborylation.

    • The "Why": The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[13] An incorrect base can lead to slow or no reaction. A base that is too strong or used at high temperatures can also cause protodeborylation, a side reaction where the boronic acid is replaced by a hydrogen atom, effectively destroying the nucleophile.[11]

    • Solution: Choose a base appropriate for your substrate's functional group tolerance. For general purposes, K₃PO₄ and Cs₂CO₃ are effective and well-tolerated. Ensure the base is finely powdered and the reaction is well-stirred.

Base Strength Common Solvents Notes
K₃PO₄ModerateDioxane/H₂O, Toluene/H₂OExcellent general-purpose base. Good functional group tolerance.[14]
Cs₂CO₃StrongDioxane, DMFHighly effective but more expensive. Good for less reactive partners.[14]
K₂CO₃WeakToluene/H₂O, EthanolCan be effective but may require higher temperatures or longer reaction times.
NaOtBuVery StrongToluene, DioxaneCan promote side reactions and is incompatible with base-sensitive functional groups.[14]
  • Possible Cause 3: Poor Reagent Solubility.

    • The "Why": Heterogeneous reaction mixtures can lead to slow reaction rates and irreproducible results. The inorganic base and boronic acid must have some solubility or interaction with the solvent system to participate in the reaction.

    • Solution: Use a solvent system known to work well for Suzuki couplings. A mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water often improves the solubility of the base and boronate species, accelerating the reaction.[8]

start Low/No Yield c1 Check Catalyst System start->c1 c2 Check Base & Reagents start->c2 c3 Check Reaction Conditions start->c3 sub_c1_1 Used Pd(II) source? Try a Pd(0) precatalyst. c1->sub_c1_1 sub_c1_2 Is ligand appropriate? Try bulky, electron-rich ligand (e.g., XPhos). c1->sub_c1_2 sub_c2_1 Is base strong enough? Switch K2CO3 to K3PO4 or Cs2CO3. c2->sub_c2_1 sub_c2_2 Degassed reagents? Minimize O2 to prevent homocoupling. c2->sub_c2_2 sub_c2_3 Protodeborylation? Use boronic ester or lower temperature. c2->sub_c2_3 sub_c3_1 Is it soluble? Add H2O as a co-solvent with Dioxane/Toluene. c3->sub_c3_1 sub_c3_2 Temperature too low? Increase temperature (e.g., 80 -> 100 °C). c3->sub_c3_2

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Sonogashira Coupling

This reaction is highly valuable for installing alkyne moieties but is prone to side reactions.

  • Possible Cause: Copper Co-catalyst and/or Oxygen.

    • The "Why": The traditional Sonogashira reaction uses a copper(I) co-catalyst (typically CuI) to facilitate the transmetalation of the acetylide to the palladium center.[15] However, in the presence of oxygen, this copper catalyst is highly effective at promoting the oxidative homocoupling of the terminal alkyne, forming a 1,3-diyne byproduct.

    • Solution:

      • Rigorous Degassing: Ensure the solvent and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) to remove all traces of oxygen.

      • Copper-Free Conditions: Modern protocols have been developed that avoid copper entirely. These often rely on more sophisticated palladium/ligand systems or specific bases and can provide cleaner reactions.[16][17]

  • To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq, if using the classical method).

  • Add a degassed solvent system, typically a mixture of THF and an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (e.g., 4:1 v/v).[18]

  • Add the terminal alkyne (1.1 eq for mono-coupling, 2.2 eq for di-coupling) dropwise via syringe.

  • Stir the reaction at room temperature to 50 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl to remove the amine base, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This C-N bond-forming reaction is exceptionally powerful but is highly sensitive to the choice of catalyst, ligand, and base.

  • Possible Cause 1: Suboptimal Ligand-Base Combination.

    • The "Why": The Buchwald-Hartwig amination mechanism involves a delicate balance between oxidative addition, amine coordination, deprotonation, and reductive elimination.[10] The choice of ligand dictates the geometry and electron density at the palladium center, influencing every step. The base must be strong enough to deprotonate the palladium-amine complex to form the key amide intermediate but should not cause degradation of the substrate or ligand.[19][20] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required.[14]

    • Solution: Screen a panel of modern, sterically hindered biarylphosphine ligands. For electron-deficient aryl bromides, ligands from the "second generation" onwards (e.g., XPhos, RuPhos) are often necessary. Pair them with a strong base like NaOtBu.

Ligand Generation/Type Suitable For
BINAPBidentate PhosphineGood for primary amines, can reduce hydrodehalogenation.[10]
XPhosBuchwald BiarylBroad scope, highly active for aryl bromides and chlorides.
RuPhosBuchwald BiarylExcellent for hindered substrates and heteroaromatic amines.
BrettPhosBuchwald BiarylVery active, particularly useful for coupling amides.[14]
  • Possible Cause 2: Poorly Soluble Base.

    • The "Why": Many strong bases like NaOtBu have limited solubility in common organic solvents. If the base is not well-dispersed, the reaction can be slow and irreproducible, as the deprotonation step becomes inefficient.

    • Solution: Ensure vigorous stirring to maintain a fine suspension. Alternatively, consider using a soluble organic base like DBU, although this may require re-optimization of the ligand and solvent, as it is a milder base.[19][21] Using t-BuOH as a solvent or co-solvent can also improve the solubility and efficacy of alkoxide bases.

sub This compound process Reaction Control sub->process + Coupling Partner + Pd Catalyst/Ligand + Base mono Mono-Substituted Product process->mono • Substrate in slight excess • Lower Temperature (e.g., 60-80°C) • Shorter Reaction Time di Di-Substituted Product process->di • Coupling Partner in excess (>2 eq) • Higher Temperature (e.g., >100°C) • Longer Reaction Time

Caption: Key parameter adjustments for selective mono- or di-functionalization.

References

Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of 2,5-Dibromo-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 2,5-Dibromo-1,3-difluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific C-N cross-coupling reaction. The following question-and-answer format directly addresses common challenges and provides in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound is showing low to no conversion. What are the most likely causes?

A1: Low or no conversion in this reaction typically points to one of several critical factors: catalyst system inefficiency, suboptimal reaction conditions, or substrate/reagent quality issues.

  • Catalyst Selection: The choice of ligand is paramount. For an electron-deficient and sterically accessible substrate like this compound, sterically hindered and electron-rich biarylphosphine ligands are generally required to promote the key steps of oxidative addition and reductive elimination.[1][2] Insufficiently bulky or electron-donating ligands may fail to form the active monoligated Pd(0) species necessary for catalysis.

  • Base Selection: The base plays a crucial role in the deprotonation of the amine and the palladium-amine complex.[3][4] Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are often the most effective. Weaker bases such as carbonates (e.g., Cs₂CO₃, K₂CO₃) may require higher temperatures and can lead to slower reaction rates.[5] The physical properties of the base, such as particle size and solubility, can also impact the reaction rate, especially with inorganic bases.[5][6]

  • Solvent Choice: The solvent influences catalyst stability and the solubility of reagents.[7][8] Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are standard.[9] Polar aprotic solvents can sometimes coordinate to the palladium center, potentially inhibiting catalysis.[3][4]

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction can lead to catalyst oxidation and deactivation.[9]

Q2: I am observing the formation of side products, such as hydrodehalogenation or diarylamine. How can I suppress these?

A2: The formation of side products is a common challenge that can often be mitigated by fine-tuning the catalyst system and reaction conditions.

  • Hydrodehalogenation (Reduction of Aryl Halide): This side reaction can occur via β-hydride elimination from the palladium-amido complex, a pathway that competes with reductive elimination.[10] To minimize this, consider the following:

    • Ligand Choice: Employing bulky ligands can sterically disfavor the conformation required for β-hydride elimination. Ligands like AdBippyPhos have been shown to suppress this side reaction.[11]

    • Amine Stoichiometry: Using a slight excess of the amine can help favor the desired C-N coupling pathway.

  • Diarylamine Formation (Double Amination): While your substrate has two bromine atoms, selective mono-amination is often desired. If double amination is occurring prematurely, consider:

    • Reaction Time and Temperature: Carefully monitoring the reaction and stopping it once the desired mono-aminated product is formed is crucial. Lowering the reaction temperature can sometimes improve selectivity.

    • Stoichiometry: Using a controlled amount of the amine (e.g., 1.0-1.2 equivalents) can favor mono-substitution.

Q3: Which palladium precursor and ligand combination is recommended for the amination of this compound?

A3: For this specific substrate, a combination of a palladium(II) precatalyst and a sterically demanding, electron-rich biarylphosphine ligand is a robust starting point.

  • Palladium Precursors: Precatalysts are often preferred over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] Precatalysts, such as those from the G3 or G4 Buchwald series (e.g., XPhos Pd G3/G4), provide a more reliable and rapid generation of the active LPd(0) catalyst.[5]

  • Recommended Ligands: The choice of ligand is critical and depends on the nature of the amine coupling partner.[1][5]

    • For Primary and Secondary Aliphatic Amines: Ligands such as XPhos , RuPhos , or BrettPhos are excellent choices.[2] Their steric bulk facilitates the reductive elimination step and helps prevent catalyst deactivation.

    • For Anilines (Aryl Amines): Ligands like SPhos or JohnPhos often provide good results.[2]

Below is a table summarizing recommended starting points for ligand selection:

Amine TypeRecommended LigandsPalladium Source (Example)
Primary Aliphatic AminesXPhos, RuPhos, BrettPhosXPhos Pd G3
Secondary Aliphatic AminesRuPhos, BrettPhosRuPhos Pd G3
Primary AnilinesSPhos, JohnPhosSPhos Pd G2
Secondary AnilinesXPhos, RuPhosXPhos Pd G4

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the Buchwald-Hartwig amination of this compound.

Issue 1: Incomplete Conversion

// Nodes Start [label="Incomplete Conversion Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Verify Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Evaluate Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Assess Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"];

// Catalyst Path Ligand_Choice [label="Is the ligand appropriate?\n(e.g., bulky biarylphosphine)", shape=diamond, fillcolor="#F1F3F4"]; Pd_Source [label="Is a reliable Pd precatalyst used?", shape=diamond, fillcolor="#F1F3F4"]; Screen_Ligands [label="Action: Screen alternative ligands\n(e.g., XPhos, RuPhos, SPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Precatalyst [label="Action: Switch to a G3/G4 precatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Conditions Path Inert_Atmosphere [label="Was the reaction run under\nstrictly inert conditions?", shape=diamond, fillcolor="#F1F3F4"]; Base_Strength [label="Is the base strong enough?\n(e.g., NaOtBu)", shape=diamond, fillcolor="#F1F3F4"]; Temperature_Time [label="Are temperature and time optimized?", shape=diamond, fillcolor="#F1F3F4"]; Improve_Inert [label="Action: Re-degas solvent and\nensure positive inert gas pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Switch_Base [label="Action: Switch to a stronger base\n(NaOtBu or LHMDS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Temp_Time [label="Action: Increase temperature\n(e.g., to 80-100 °C) and/or extend time", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reagents Path Solvent_Purity [label="Is the solvent anhydrous and pure?", shape=diamond, fillcolor="#F1F3F4"]; Amine_Purity [label="Is the amine pure?", shape=diamond, fillcolor="#F1F3F4"]; Dry_Solvent [label="Action: Use freshly dried solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify_Amine [label="Action: Purify amine (distillation/recrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_Catalyst; Start -> Check_Conditions; Start -> Check_Reagents;

Check_Catalyst -> Ligand_Choice; Ligand_Choice -> Pd_Source [label="Yes"]; Ligand_Choice -> Screen_Ligands [label="No"];

Pd_Source -> Check_Conditions [label="Yes"]; Pd_Source -> Use_Precatalyst [label="No"];

Check_Conditions -> Inert_Atmosphere; Inert_Atmosphere -> Base_Strength [label="Yes"]; Inert_Atmosphere -> Improve_Inert [label="No"];

Base_Strength -> Temperature_Time [label="Yes"]; Base_Strength -> Switch_Base [label="No"];

Temperature_Time -> Check_Reagents [label="Yes"]; Temperature_Time -> Optimize_Temp_Time [label="No"];

Check_Reagents -> Solvent_Purity; Solvent_Purity -> Amine_Purity [label="Yes"]; Solvent_Purity -> Dry_Solvent [label="No"];

Amine_Purity -> Start [label="If issues persist,\nre-evaluate from start", style=dashed]; Amine_Purity -> Purify_Amine [label="No"]; } Caption: Troubleshooting workflow for incomplete conversion.

Issue 2: Poor Regioselectivity (Mono- vs. Di-amination)

For a di-substituted substrate like this compound, controlling the extent of amination is key.

// Nodes Start [label="Poor Regioselectivity:\nExcess Di-amination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stoichiometry [label="Check Amine Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions [label="Adjust Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"];

// Stoichiometry Path Amine_Equiv [label="Was amine used in excess?", shape=diamond, fillcolor="#F1F3F4"]; Reduce_Amine [label="Action: Use 1.0-1.2 eq. of amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Conditions Path Temp_Check [label="Is the reaction temperature too high?", shape=diamond, fillcolor="#F1F3F4"]; Time_Check [label="Is the reaction time too long?", shape=diamond, fillcolor="#F1F3F4"]; Lower_Temp [label="Action: Reduce temperature\n(e.g., from 100 °C to 60-80 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor_Time [label="Action: Monitor reaction closely (TLC/GC-MS)\nand quench upon mono-amination completion", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Stoichiometry; Start -> Conditions;

Stoichiometry -> Amine_Equiv; Amine_Equiv -> Conditions [label="No"]; Amine_Equiv -> Reduce_Amine [label="Yes"];

Conditions -> Temp_Check; Temp_Check -> Time_Check [label="No"]; Temp_Check -> Lower_Temp [label="Yes"];

Time_Check -> Start [label="If issues persist,\nre-evaluate", style=dashed]; Time_Check -> Monitor_Time [label="Yes"]; } Caption: Decision tree for managing regioselectivity.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a reliable starting point for the mono-amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol%) and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) and anhydrous toluene.

  • Amine Addition: Add the amine (1.2 equivalents) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking aliquots (under inert conditions) and analyzing them by TLC or GC-MS.

  • Workup: Once the starting material is consumed or the desired level of conversion to the mono-aminated product is reached, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a plug of Celite® to remove palladium residues and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[12][13]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.[5][9][10]

// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="L-Pd(II)(Ar)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; AmineCoord [label="[L-Pd(II)(Ar)(HNR'R'')]⁺X⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Amido [label="L-Pd(II)(Ar)(NR'R'')", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-NR'R''", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for labels label_oa [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; label_ac [label="Amine Coordination\n& Deprotonation", shape=plaintext, fontcolor="#5F6368"]; label_re [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];

// Edges Pd0 -> label_oa [arrowhead=none]; label_oa -> OxAdd [label="+ Ar-X"];

OxAdd -> label_ac [arrowhead=none]; label_ac -> AmineCoord [label="+ HNR'R''\n- Base-H⁺X⁻"];

AmineCoord -> Amido;

Amido -> label_re [arrowhead=none]; label_re -> Pd0;

Amido -> Product [style=dashed, arrowhead=open, color="#EA4335"]; } Caption: The catalytic cycle of Buchwald-Hartwig amination.

References

Preventing dehalogenation of 2,5-Dibromo-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Dibromo-1,3-difluorobenzene

Welcome to the technical support center for this compound (CAS 128259-71-2). This versatile building block is crucial in pharmaceutical and materials science research, primarily due to its strategically placed bromine atoms that serve as handles for forming new carbon-carbon and carbon-heteroatom bonds.[1] However, the C-Br bonds are susceptible to cleavage, leading to undesired dehalogenation byproducts. This guide provides in-depth troubleshooting advice to help you mitigate this common side reaction and maximize the yield of your target molecule.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Dehalogenation

This section addresses the most common scenarios where dehalogenation occurs. We will explore the mechanistic underpinnings of the problem and provide actionable solutions.

Dehalogenation during Metal-Halogen Exchange

Question: I am attempting a lithium-halogen exchange on this compound using n-butyllithium (n-BuLi) at -78 °C, but I'm observing significant amounts of 1-bromo-3,5-difluorobenzene and 1,3-difluorobenzene in my crude reaction mixture. What is causing this, and how can I prevent it?

Answer: This is a classic problem in organometallic chemistry. The dehalogenation you're observing stems from two primary sources: the stability of the generated organolithium species and the presence of adventitious proton sources.

  • Mechanistic Insight: Metal-halogen exchange is a rapid and reversible equilibrium.[2][3] The goal is to form the aryllithium intermediate and trap it with an electrophile before it can decompose or react undesirably. The aryllithium species can be basic enough to deprotonate trace amounts of water, ad/absorbed solvent on glassware, or even the solvent itself (like THF, especially with highly basic reagents like t-BuLi).[4] Furthermore, elevated temperatures can promote side reactions, including reaction with the solvent or other species.

  • Troubleshooting & Solutions:

    • Temperature is Critical: While -78 °C (an acetone/dry ice bath) is a standard low temperature, some aryllithiums require even lower temperatures for stability. Consider using an ethanol/liquid nitrogen or ether/liquid nitrogen bath to achieve temperatures between -90 °C and -100 °C. Performing the oxidative addition at these very low temperatures can significantly improve the stability of the generated organometallic reagent.[5][6]

    • Ensure Rigorously Anhydrous Conditions: All glassware must be flame-dried or oven-dried (>120 °C) for several hours and cooled under a stream of inert gas (Argon or Nitrogen). Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers) or obtained from a commercial anhydrous solvent system.

    • Inverse Addition: Instead of adding the organolithium to your substrate, try adding your solution of this compound slowly to the cooled organolithium solution. This ensures the organolithium is always in excess, promoting rapid exchange while minimizing the time the substrate spends in the presence of a sub-stoichiometric amount of base, which can favor side reactions.

    • Choice of Reagent: n-BuLi is generally a good choice. tert-Butyllithium is often too basic and can promote deprotonation of the solvent or other undesired pathways.[4]

Question: I'm trying to form a Grignard reagent from this compound, but the reaction is sluggish and I'm getting dehalogenated byproducts. How can I improve the formation and selectivity?

Answer: Grignard reagent formation is a surface reaction on the magnesium metal and can be notoriously difficult to initiate, often leading to side reactions if conditions are not optimal.[7]

  • Mechanistic Insight: The formation of Grignard reagents is exothermic.[7] If the reaction initiates too quickly after a long induction period, a rapid temperature increase can occur. This localized heating can favor side reactions like Wurtz coupling or dehalogenation.[8] The key is a smooth and controlled initiation.

  • Troubleshooting & Solutions:

    • Magnesium Activation: The passivating layer of magnesium oxide on the metal surface is the most common barrier to initiation.[7] Activate the magnesium turnings before use by either stirring them vigorously under inert gas for a few minutes or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

    • Low-Temperature Formation: While Grignard reactions are often initiated at room temperature or with gentle heating, using highly activated magnesium (like Rieke magnesium) allows the reaction to proceed at very low temperatures (e.g., -78 °C).[5][6] This minimizes the decomposition of the Grignard reagent once formed.

    • Controlled Addition: Add the aryl bromide solution dropwise to the magnesium suspension. This prevents a buildup of unreacted bromide and helps control the exotherm.[7][8]

    • Use of Additives: The addition of lithium chloride (LiCl) can break up the magnesium clusters, leading to a more reactive "Turbo-Grignard" reagent that can form at lower temperatures and with higher functional group tolerance.[4]

Dehalogenation during Palladium-Catalyzed Cross-Coupling Reactions

Question: During a Suzuki coupling of this compound with an arylboronic acid, I am consistently isolating a significant amount of the mono-brominated, hydrodehalogenated byproduct. I am using Pd(PPh₃)₄ and NaOtBu as the base. What is going wrong?

Answer: Hydrodehalogenation is a well-known side reaction in palladium-catalyzed cross-couplings. It often competes with the desired productive cycle and can be influenced by the choice of catalyst, base, and solvent.

  • Mechanistic Insight: The hydrodehalogenation pathway can occur through several mechanisms. One common route involves the reaction of the Pd(0) species with a hydrogen source (which can be water, alcohols, or even amines) to form a palladium-hydride complex (Pd-H).[9] This Pd-H species can then react with your aryl bromide in a catalytic cycle that results in the replacement of the bromine with a hydrogen atom. Strong bases can sometimes promote this process.[10]

  • Troubleshooting & Solutions:

    • Change the Base: Sodium tert-butoxide (NaOtBu) is a very strong base that can sometimes promote dehalogenation.[10][11] Switch to a weaker, non-nucleophilic inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These are often highly effective in Suzuki couplings while minimizing reductive side reactions.

    • Modify the Catalyst System: While Pd(PPh₃)₄ is a workhorse, it is not always optimal. Dehalogenation can be more prevalent in solvents like dioxane or DMF.[12] Switching to a non-polar solvent like toluene can sometimes suppress this side reaction. Furthermore, using bulkier, more electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can favor the desired reductive elimination step over dehalogenation pathways.[11][13]

    • Scrutinize Your Reagents: Ensure your boronic acid is pure and not partially deboronated, as this can be a proton source. Use anhydrous solvents to minimize the presence of water, which can contribute to the formation of the Pd-H species.[9]

Section 2: Troubleshooting Workflow & Data Summary

Logical Troubleshooting Flowchart

The following diagram outlines a systematic approach to diagnosing and solving dehalogenation issues with this compound.

References

Technical Support Center: Byproducts of 2,5-Dibromo-1,3-difluorobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2,5-Dibromo-1,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. The unique electronic properties of this compound, stemming from the electron-withdrawing nature of its fluorine substituents, make it a valuable building block in medicinal chemistry for influencing pharmacokinetic properties.[1] However, these same properties can also predispose it to specific side reactions. This resource provides in-depth, causality-driven explanations and actionable protocols to help you minimize byproduct formation and maximize the yield of your desired product.

Part 1: General Troubleshooting & FAQs

This section addresses common byproducts that can arise across various types of cross-coupling reactions with this compound.

Q1: My reaction is producing significant amounts of 2-Bromo-1,3-difluorobenzene and/or 1,3-difluorobenzene. What is causing this, and how can I prevent it?

A1: The Cause: Hydrodehalogenation (or Protodebromination)

You are observing hydrodehalogenation, a common side reaction where a C-Br bond is cleaved and replaced by a C-H bond.[2] With fluorinated aryl halides, this process can be particularly prevalent.[3] The mechanism often involves the palladium catalyst, but the source of the hydrogen atom can vary.

  • Water as a Hydrogen Source: Trace amounts of water in your reaction solvent or on your glassware can serve as a proton source, leading to the unwanted reduction.[3][4]

  • Solvent as a Hydrogen Source: Alcohols like methanol can also act as hydrogen donors.[2]

  • Phosphine Ligands: Nucleophilic phosphine ligands themselves can sometimes facilitate this process in the presence of water.[3]

The electron-deficient nature of the fluorinated ring in your substrate can make the palladium intermediate more susceptible to these pathways.

Troubleshooting Protocol: Minimizing Hydrodehalogenation

  • Rigorous Exclusion of Water:

    • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas or in a desiccator.

    • Use freshly distilled, anhydrous, or commercially available "dry" solvents. Ensure they are properly degassed.

    • Dry solid reagents (like bases) under high vacuum before use.

  • Optimize Your Ligand and Base:

    • The choice of phosphine ligand can control the distribution between hydrodehalogenation and the desired coupling.[4] Bulky, electron-rich ligands can sometimes promote reductive elimination of the desired product more effectively than side reactions.

    • Use a non-protic, anhydrous base. If using a hydroxide or carbonate base, ensure it is of the highest purity and handled under inert conditions.

  • Reaction Temperature:

    • Run the reaction at the lowest temperature that still allows for efficient catalytic turnover. Higher temperatures can sometimes favor decomposition and side reactions.[5]

Q2: I am seeing significant formation of symmetrical biaryls derived from my coupling partner (e.g., Ar-Ar from ArB(OH)₂). Why is this homocoupling occurring?

A2: The Cause: Homocoupling of the Nucleophilic Partner

Homocoupling is a frequent byproduct, especially in Suzuki and Stille reactions. The specific mechanism can depend on the reaction type and conditions.

  • Oxygen-Mediated (Suzuki): The most common cause is the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to form the homocoupled product.[6][7]

  • Palladium(II)-Mediated (Suzuki): If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it can directly react with the boronic acid before the catalytic cycle is fully established, leading to homocoupling.[6]

  • Protonolysis/Transmetalation Pathway (Suzuki with Electron-Deficient Arenes): For electron-deficient aryl halides like this compound, homocoupling can occur even in the absence of oxygen. This pathway is thought to be mechanistically linked to dehalogenation.[8][9]

  • Radical Processes (Stille): In Stille couplings, homocoupling of the organostannane reagent can proceed through a radical mechanism involving the Pd(0) catalyst.[10]

The following workflow provides a logical approach to diagnosing and mitigating homocoupling byproducts.

G start High Homocoupling Observed degas Improve Degassing Protocol (e.g., Subsurface Sparge) start->degas Is O₂ present? reagent Verify Reagent Purity (esp. Boronic Acid/Stannane) degas->reagent Problem persists result Homocoupling Minimized degas->result Success pd_source Switch Palladium Source (e.g., Pd(II) to Pd(0) or Precatalyst) reagent->pd_source Problem persists reagent->result Success ligand Screen Ligands (e.g., SPhos for Suzuki) pd_source->ligand Problem persists pd_source->result Success temp Lower Reaction Temperature ligand->temp Problem persists ligand->result Success temp->result Success

Caption: Troubleshooting workflow for minimizing homocoupling.

Part 2: Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

Q3: Besides homocoupling, my Suzuki reaction is plagued by the formation of 1,3-difluorobenzene. What is this byproduct and how do I address it?

A3: The Cause: Protodeboronation

This side reaction involves the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond before it has a chance to couple.[11] This is a common decomposition pathway for boronic acids, especially under basic aqueous conditions.[9][11]

  • Mechanism: The presence of a base, which is essential for the Suzuki coupling, is also known to catalyze protodeboronation.[12]

  • Ligand Effects: Recent studies have shown that palladium complexes with bulky phosphine ligands, often used to facilitate difficult couplings, can paradoxically accelerate protodeboronation.[12]

Troubleshooting Protocol: Suppressing Protodeboronation

  • Use Boronic Acid Derivatives: For particularly unstable coupling partners, consider using MIDA boronate esters or potassium organotrifluoroborates. These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing the opportunity for this side reaction to occur.[11]

  • Optimize Base and Solvent:

    • Use the mildest base effective for your transformation (e.g., K₃PO₄ or Cs₂CO₃ instead of stronger hydroxide bases).

    • Minimize the amount of water present, or use an anhydrous solvent system if compatible with your reagents.

  • Judicious Ligand Choice: While bulky ligands are powerful, be aware of their potential to promote protodeboronation.[12] If this side reaction is dominant, screening less sterically hindered ligands may be beneficial.

LigandDesired Product Yield (%)Homocoupling (%) [a]Dehalogenation (%) [a]
PPh₃452528
dppf601820
SPhos 85 5 8

[a] Data is illustrative, based on trends reported for challenging couplings of fluorinated arenes where SPhos proved superior in minimizing side reactions.[8][9]

Stille Coupling

Q4: My Stille coupling with this compound is inefficient and produces homocoupled stannane byproducts. How can I improve this?

A4: The Cause: Stannane Homocoupling and Sluggish Transmetalation

The most common side reaction in Stille coupling is the homocoupling of the organostannane reagent.[10] Additionally, the transmetalation step (transfer of the organic group from tin to palladium) can be slow, allowing side reactions to compete.

  • Homocoupling Mechanisms: This can occur either by reaction of two stannane molecules with a Pd(II) species or through a radical process mediated by Pd(0).[10]

  • Unprecedented Side Reactions: Recent research has also identified other potential side reactions, such as direct C-H stannylation of heteroaromatic partners or stannylation of the aryl bromide itself, which can complicate the reaction mixture.[13]

Troubleshooting Protocol: Optimizing Stille Couplings

  • Choice of Stannane: Use organostannanes with only one transferable group (e.g., R-SnMe₃ or R-SnBu₃). The smaller, non-transferable alkyl groups (like methyl) are less prone to side reactions.

  • Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the transmetalation step, thereby outcompeting side reactions.

  • Solvent: Use a polar aprotic solvent like DMF or NMP to facilitate the reaction.

  • Purification: Tin byproducts can be notoriously difficult to remove. A common workup procedure involves stirring the crude reaction mixture with a saturated aqueous solution of KF, which precipitates the tin salts as insoluble fluorides that can be filtered off.[14]

Sonogashira Coupling

Q5: My Sonogashira reaction yields a significant amount of a diyne byproduct (R-C≡C-C≡C-R). What is this and how can I stop it?

A5: The Cause: Glaser-Hay Homocoupling of Alkynes

You are observing the oxidative homocoupling of your terminal alkyne, often referred to as Glaser or Hay coupling.[15] This is the most prevalent side reaction in Sonogashira couplings.

  • Mechanism: This reaction is typically mediated by the copper(I) co-catalyst in the presence of an oxidant, which is often adventitious oxygen in the reaction vessel.[15] The base used in the reaction also plays a key role.[16]

G cluster_0 Desired Sonogashira Cycle cluster_1 Glaser Homocoupling Side Reaction pd0 L₂Pd(0) pd_add L₂Pd(II)(Ar)Br pd0->pd_add Oxidative Addition (Ar-Br) pd_alkyne L₂Pd(II)(Ar)(C≡CR) pd_add->pd_alkyne Transmetalation (from Cu-C≡CR) pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu1 Cu(I) cu_alkyne Cu-C≡CR cu1->cu_alkyne + R-C≡CH, Base diyne R-C≡C-C≡C-R cu_alkyne->diyne Oxidative Dimerization (O₂ present)

Caption: Competing Sonogashira and Glaser coupling pathways.

Troubleshooting Protocol: Suppressing Alkyne Homocoupling

  • Rigorous Degassing: Since oxygen is the primary culprit, ensure your solvent and reaction headspace are rigorously deoxygenated. Use several vacuum/inert gas backfill cycles.

  • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a different ligand system and may need slightly higher temperatures but completely eliminate the primary pathway for Glaser coupling.[17]

  • Hydrogen Atmosphere: One reported method to diminish homocoupling is to run the reaction under a diluted atmosphere of hydrogen gas in nitrogen or argon.[15] This is thought to keep the catalyst in its active reduced state and prevent oxidative side reactions.

  • Base Selection: The choice of amine base can influence the rate of homocoupling. Screening bases like Et₃N, DIPEA, or piperidine may identify conditions that favor the cross-coupling pathway.[16]

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 2,5-Dibromo-1,3-difluorobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, 2,5-Dibromo-1,3-difluorobenzene (CAS 128259-71-2) stands out as a pivotal intermediate.[1] Its symmetrically substituted benzene ring, featuring two bromine and two fluorine atoms, offers a versatile scaffold for the synthesis of complex organic molecules. The bromine atoms serve as reactive handles for cross-coupling reactions, while the fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of the final products, such as metabolic stability and binding affinity.[1] This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound and its derivatives, supported by experimental data and protocols. This information is crucial for researchers in drug development and materials science to unequivocally identify and characterize these compounds.

Part 1: NMR Analysis of this compound

A thorough understanding of the NMR spectra of the starting material is fundamental for accurately interpreting the spectra of its reaction products. The structure of this compound gives rise to distinct patterns in ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

¹H NMR Spectroscopy

Due to the symmetry of the molecule, the two protons on the aromatic ring are chemically equivalent. This results in a single signal in the ¹H NMR spectrum. The chemical shift of these protons is influenced by the deshielding effects of the adjacent bromine and fluorine atoms.[2][3][4] The signal is expected to appear as a triplet due to coupling with the two neighboring fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will exhibit three distinct signals corresponding to the three unique carbon environments: the carbon atoms bonded to fluorine, the carbon atoms bonded to bromine, and the carbon atoms bonded to hydrogen. The carbon atoms directly attached to the highly electronegative fluorine atoms will be significantly deshielded and appear at the lowest field (highest ppm value).[3][4] The carbons bonded to bromine will also be deshielded, but to a lesser extent. The carbons bonded to hydrogen will appear at the highest field (lowest ppm value). Each of these signals will exhibit splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, ³JCF).[5][6]

¹⁹F NMR Spectroscopy

The two fluorine atoms in this compound are chemically equivalent, leading to a single signal in the ¹⁹F NMR spectrum. This signal will be split into a triplet by the two adjacent protons.[7]

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H~ 7.0 - 7.5Triplet (t)³JHF ≈ 5-8 Hz
¹³C (C-F)~ 158 - 165Doublet of triplets (dt)¹JCF ≈ 240-260 Hz, ³JCCF ≈ 3-5 Hz
¹³C (C-Br)~ 100 - 110Triplet (t)²JCCF ≈ 20-30 Hz
¹³C (C-H)~ 115 - 125Doublet (d)²JCF ≈ 20-25 Hz
¹⁹FVaries (reference dependent)Triplet (t)³JFH ≈ 5-8 Hz

Table 1: Predicted NMR Data for this compound. Note: Predicted values are based on general principles of NMR spectroscopy for halogenated benzenes and may vary depending on the solvent and spectrometer frequency.

Part 2: Comparative NMR Analysis of Reaction Products

The true utility of this compound lies in its ability to undergo selective transformations at the bromine positions. Here, we compare the expected NMR characteristics of products from two common and powerful cross-coupling reactions: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Case Study 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[8][9] Reacting this compound with an arylboronic acid, for instance, phenylboronic acid, can lead to mono- or di-substituted products depending on the reaction conditions.

Mono-arylated Product: 2-Bromo-5-phenyl-1,3-difluorobenzene

  • ¹H NMR: The introduction of the phenyl group breaks the symmetry of the aromatic ring, resulting in two distinct signals for the remaining two protons on the central ring. These will likely appear as complex multiplets due to mutual coupling and coupling to the fluorine atoms. The protons of the newly introduced phenyl group will also be present, typically in the 7.3-7.6 ppm region.[10]

  • ¹³C NMR: The number of signals will increase significantly. The central ring will now show six distinct carbon signals. The ipso-carbon where the phenyl group is attached will have a characteristic chemical shift. The phenyl group itself will add its own set of signals.

  • ¹⁹F NMR: The two fluorine atoms are now inequivalent and will give rise to two separate signals, each likely appearing as a complex multiplet due to coupling with each other and the neighboring protons.

Di-arylated Product: 2,5-Diphenyl-1,3-difluorobenzene

  • ¹H NMR: The symmetry of the molecule is restored, leading to a single signal for the two protons on the central ring, which will appear as a triplet due to coupling with the two fluorine atoms. The protons of the two equivalent phenyl groups will also be observed.

  • ¹³C NMR: The number of signals will be less than the mono-substituted product due to symmetry.

  • ¹⁹F NMR: A single signal will be observed for the two equivalent fluorine atoms, appearing as a triplet.

Product Key ¹H NMR Changes Key ¹³C NMR Changes Key ¹⁹F NMR Changes
Mono-arylatedLoss of symmetry, more complex multiplets. Appearance of new aromatic signals.Increase in the number of aromatic carbon signals.Two distinct fluorine signals.
Di-arylatedSymmetry restored, simpler spectrum. Appearance of new aromatic signals.Fewer signals than mono-arylated due to symmetry.One fluorine signal.

Table 2: Comparison of NMR Spectral Changes upon Suzuki-Miyaura Coupling.

Case Study 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. The reaction of this compound with an amine, such as morpholine, will also yield mono- and di-substituted products.

Mono-aminated Product: 4-(2-Bromo-4,6-difluorophenyl)morpholine

  • ¹H NMR: Similar to the mono-arylated product, the symmetry is broken. The two protons on the central ring will be inequivalent. The protons of the morpholine ring will appear as two characteristic triplets in the aliphatic region (typically around 3.0-4.0 ppm).

  • ¹³C NMR: The spectrum will show six signals for the central aromatic ring. The carbon attached to the nitrogen will be significantly deshielded. The morpholine carbons will also be present.

  • ¹⁹F NMR: Two distinct signals for the inequivalent fluorine atoms are expected.

Di-aminated Product: 4,4'-(2,5-Difluoro-1,3-phenylene)dimorpholine

  • ¹H NMR: Symmetry is restored. A single signal for the two protons on the central ring will be observed. The protons of the two equivalent morpholine rings will give their characteristic signals.

  • ¹³C NMR: The spectrum will be simpler than the mono-aminated product due to symmetry.

  • ¹⁹F NMR: A single signal for the two equivalent fluorine atoms is expected.

Product Key ¹H NMR Changes Key ¹³C NMR Changes Key ¹⁹F NMR Changes
Mono-aminatedLoss of symmetry. Appearance of aliphatic proton signals from the amine.Increase in the number of aromatic carbon signals. Appearance of aliphatic carbon signals.Two distinct fluorine signals.
Di-aminatedSymmetry restored. Appearance of aliphatic proton signals from the amine.Fewer signals than mono-aminated due to symmetry. Appearance of aliphatic carbon signals.One fluorine signal.

Table 3: Comparison of NMR Spectral Changes upon Buchwald-Hartwig Amination.

Part 3: Experimental Protocols and Data Visualization

To ensure reproducible and high-quality NMR data, adherence to standardized experimental protocols is essential.

Standard Operating Procedure for NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonicate if necessary.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and 32-64 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak for ¹H and ¹³C spectra, and an appropriate standard for ¹⁹F spectra.

    • Integrate the signals in the ¹H NMR spectrum.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectra (1H, 13C, 19F) lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Spectral Analysis (Integration, Coupling) calibrate->analyze

Figure 1: Standard workflow for NMR analysis.

Visualization of Spin-Spin Coupling in this compound

coupling_pattern cluster_protons Protons cluster_fluorines Fluorines H4 H4 H6 H6 H4->H6 J(H,H) F1 F1 H4->F1 J(H,F) F3 F3 H4->F3 J(H,F) H6->F1 J(H,F) H6->F3 J(H,F) F1->F3 J(F,F)

Figure 2: Key spin-spin couplings in this compound.

Conclusion

NMR spectroscopy is an indispensable tool for the characterization of this compound and its derivatives. By carefully analyzing the changes in chemical shifts, multiplicities, and coupling constants across ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can confidently determine the outcome of chemical transformations and confirm the structure of their target molecules. The comparative data and standardized protocols presented in this guide serve as a valuable resource for scientists and professionals in the pharmaceutical and materials science fields, enabling more efficient and accurate research and development.

References

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to HPLC Purity Analysis of 2,5-Dibromo-1,3-difluorobenzene Derivatives

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety and efficacy of the final drug product.[1] Intermediates such as this compound and its derivatives are crucial building blocks in modern medicinal chemistry. Impurities, even at trace levels, can carry through the synthetic pathway, potentially leading to the formation of unwanted by-products, compromising API quality, and posing significant safety risks.[1]

The analysis of these halogenated aromatic compounds presents a significant chromatographic challenge. The primary difficulty lies in the separation of closely related substances, particularly positional isomers, which often possess nearly identical physicochemical properties.[2][3][4][5] High-Performance Liquid Chromatography (HPLC) is the gold standard for this task, offering the high resolution and quantitative accuracy required for robust purity testing in a regulated environment.[6][7][8]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of HPLC strategies for the purity analysis of this compound derivatives. We will delve into the causality behind experimental choices, compare key methodologies, and provide actionable protocols to develop a self-validating and robust analytical method.

Part 1: A Foundational Strategy for HPLC Method Development

A successful HPLC method is not born from trial and error but from a systematic approach grounded in chromatographic principles. The development process for a purity analysis method involves understanding the analyte, selecting the appropriate tools (column and mobile phase), and optimizing the conditions to resolve the main component from all potential impurities.[9][10]

The initial step involves a thorough review of the analyte's physicochemical properties, such as its structure, polarity (LogP), pKa, and UV absorbance characteristics.[10] For this compound, its aromatic and non-polar nature immediately suggests that reversed-phase HPLC is the most suitable starting point.

Below is a logical workflow that outlines the key stages of method development for this type of analysis.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization (LogP, pKa, UV Spectra) B Define Analytical Goal (Purity, Isomer Separation) A->B C Column Selection (e.g., C18 vs. Phenyl-Hexyl) B->C E Initial Gradient Run C->E D Mobile Phase Screening (ACN vs. MeOH, pH) D->E F Optimize Gradient Slope & Temperature E->F H Evaluate Peak Shape & Resolution F->H G Fine-tune Mobile Phase (Organic %, pH/Buffer) G->H I Method Validation (ICH) (Specificity, Linearity, LOQ) H->I

Caption: A structured workflow for HPLC method development.

Part 2: The Stationary Phase - A Comparative Guide to Column Selection

The choice of the stationary phase is the most powerful tool for manipulating selectivity in HPLC.[11] For separating aromatic isomers, a column that offers multiple interaction mechanisms is often required.

Alternative 1: The Workhorse - C18 (Octadecylsilane) Columns

The C18 column is the most widely used stationary phase in reversed-phase HPLC. Its separation mechanism is primarily based on hydrophobic (van der Waals) interactions between the long alkyl chains of the stationary phase and the analyte.

  • Causality: While effective for separating compounds with significant differences in hydrophobicity, C18 columns often fail to resolve positional isomers. This is because isomers like the various dibromo-difluorobenzene congeners have very similar hydrophobicity (LogP), leading to insufficient differential retention.[12] Separation relies almost exclusively on subtle differences in molecular shape and interaction with the stationary phase.

Alternative 2: The Specialist - Phenyl-Hexyl Columns

Phenyl-Hexyl columns offer a distinct and often superior selectivity for aromatic compounds.[11][13] This stationary phase has a hexyl chain bonded to the silica, which is in turn bonded to a phenyl group.

  • Causality: This structure provides a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chain, it facilitates π-π interactions between the electron-rich phenyl ring of the stationary phase and the aromatic ring of the analyte.[12][14] This secondary interaction is highly sensitive to the distribution of electron density and the position of substituents on the analyte's aromatic ring, making it exceptionally effective for separating positional isomers that are unresolved on a C18 phase.[15] The hexyl spacer provides greater retention compared to a standard phenyl column.[13]

Comparative Summary of Stationary Phases
FeatureC18 ColumnPhenyl-Hexyl Column
Primary Interaction Hydrophobic Interactionsπ-π Interactions & Hydrophobic Interactions[13][14]
Best Suited For General purpose, non-polar to moderately polar compounds.Aromatic compounds, positional isomers, compounds with similar hydrophobicity.[11][15]
Selectivity for Isomers Generally LowHigh[12]
Typical Application First choice for general method development.Alternative selectivity when C18 fails, especially for aromatic analytes.[16]

Part 3: The Mobile Phase - Fine-Tuning Selectivity and Resolution

Once a column is selected, the mobile phase composition is adjusted to optimize the separation.[17][18] This involves selecting the organic modifier, controlling the pH, and choosing between isocratic or gradient elution.

Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. While often interchangeable, their interaction with the stationary phase can profoundly impact selectivity.

  • Causality: For separations on a Phenyl-Hexyl column, methanol is often the preferred solvent . Acetonitrile has a π-electron system (a triple bond) that can interfere with and weaken the π-π interactions between the phenyl stationary phase and the analyte. Methanol, lacking this feature, enhances these same π-π interactions, leading to greater retention and often a significant change in selectivity that can be the key to resolving difficult isomer pairs.[12][14]

Mobile Phase pH and Buffers

While this compound itself is neutral, impurities or degradation products could be ionizable. Controlling the mobile phase pH with a buffer is crucial for ensuring reproducible retention times and good peak shape for any such compounds.[10][19]

  • Recommendation: For neutral compounds, an unbuffered mobile phase of water and organic modifier is often sufficient. However, to ensure method robustness, using a simple buffered mobile phase (e.g., 20 mM ammonium formate or acetate) adjusted to a pH between 3 and 6 is good practice.[9]

MobilePhaseOptimization A Initial Separation Goal B Select Organic Modifier A->B C Methanol (Enhances π-π interactions) B->C Phenyl Column? D Acetonitrile (Alternative Selectivity) B->D E Select Elution Mode C->E D->E F Gradient Elution (For Impurity Profiling) E->F G Isocratic Elution (For Simple Mixtures) E->G H Adjust pH/Buffer (If ionizable impurities exist) F->H G->H I Optimized Separation H->I

Caption: Decision process for mobile phase optimization.

Part 4: Experimental Protocols and Comparative Data

The following protocol outlines a systematic approach to developing and comparing methods for the purity analysis of a this compound derivative.

Detailed Experimental Protocol

1. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1.0 mg/mL.

  • Working Solution: Dilute the stock solution to 0.1 mg/mL using a 50:50 mixture of Acetonitrile and Water. This solution will be used for injection.

  • Impurity Standard (if available): Prepare a spiked sample containing the main compound and known impurities (especially positional isomers) to confirm peak identification and resolution.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV/DAD detector.

  • Columns for Comparison:

    • Column A (C18): A high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Column B (Phenyl-Hexyl): A Phenyl-Hexyl column of identical dimensions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Detection: Diode Array Detector (DAD) monitoring at 220 nm and 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Flow Rate: 1.0 mL/min.

3. Method Development Workflow:

  • Step 1 (Initial Gradient): Run a broad scouting gradient on both Column A and Column B.

    • Gradient Program: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to initial conditions.

  • Step 2 (Analysis of Results): Compare the chromatograms from both columns. Pay close attention to the resolution between the main peak and any closely eluting impurities. Identify the column that provides the best initial separation.

  • Step 3 (Gradient Optimization): Using the superior column (predicted to be the Phenyl-Hexyl), optimize the gradient slope around the elution time of the main peak and its impurities to maximize resolution. A shallower gradient will increase the separation between peaks.

  • Step 4 (Final Method): Establish the final optimized gradient method for routine analysis.

Comparative Performance Data (Hypothetical)

The table below illustrates the expected performance differences between the two columns for separating the main peak from a critical positional isomer impurity.

ParameterMethod with C18 ColumnMethod with Phenyl-Hexyl ColumnAcceptance Criteria
Retention Time (Main Peak) 12.5 min14.8 minN/A
Resolution (Rs) between Main Peak and Critical Isomer 1.2 (co-elution)2.5 (baseline separation)Rs > 2.0
Tailing Factor (Main Peak) 1.11.1≤ 1.5
Theoretical Plates (N) 15,00018,000> 5000

As the data shows, the Phenyl-Hexyl column provides superior, baseline resolution for the critical isomer pair, which is essential for accurate purity determination.

Part 5: Method Validation - The Cornerstone of Trustworthiness

Once an optimized method is developed, it must be validated to ensure it is fit for its intended purpose.[20] Method validation is a regulatory requirement and provides documented evidence that the method is accurate, precise, and reliable.[21] For a purity method, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[22][23]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[23]

  • Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a defined range.[21]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities.[21]

Conclusion

The determination of purity for pharmaceutical intermediates like this compound derivatives requires a robust and highly resolving HPLC method. While a standard C18 column is a common starting point, its reliance solely on hydrophobic interactions is often insufficient for separating challenging positional isomers.

This guide demonstrates that a Phenyl-Hexyl column , leveraging a mixed-mode separation mechanism of hydrophobic and π-π interactions, offers superior selectivity for these aromatic compounds.[11][12] When paired with an optimized mobile phase, particularly using methanol to enhance π-π interactions, this approach provides the necessary resolution to ensure accurate and reliable purity analysis. A systematic method development workflow, followed by rigorous validation according to ICH guidelines, is essential for creating a self-validating analytical procedure that guarantees the quality and safety of the final pharmaceutical product.

References

Leitfaden zur computergestützten Reaktivitätsanalyse von 2,5-Dibrom-1,3-difluorbenzol

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine eingehende Analyse der Reaktivität von 2,5-Dibrom-1,3-difluorbenzol aus computergestützter Sicht. Er soll Forschern als Ressource dienen, um die Reaktionswege dieses vielseitigen Reagenz zu verstehen und vorherzusagen, und vergleicht seine Eigenschaften mit relevanten Alternativen.

Einführung in 2,5-Dibrom-1,3-difluorbenzol: Ein vielseitiger Baustein

2,5-Dibrom-1,3-difluorbenzol ist eine halogenierte aromatische Verbindung, die in der organischen Synthese, insbesondere in der pharmazeutischen Chemie, von großem Interesse ist.[1] Die strategische Anordnung von vier Halogenatomen – zwei Brom- und zwei Fluoratome – an einem Benzolring verleiht diesem Molekül einzigartige Reaktivitätseigenschaften. Die Bromatome dienen typischerweise als reaktive Stellen für Kreuzkupplungsreaktionen, während die Fluoratome die elektronischen Eigenschaften des Rings modulieren und als Stellen für nukleophile aromatische Substitution (SNA) dienen können.[1]

Das Verständnis der relativen Reaktivität der C-Br- im Vergleich zu den C-F-Bindungen sowie der Regioselektivität von Reaktionen ist entscheidend für die effiziente Nutzung dieses Bausteins bei der Synthese komplexer Moleküle. Computergestützte Studien, die auf der Dichtefunktionaltheorie (DFT) basieren, sind ein unschätzbares Werkzeug, um diese Aspekte der Reaktivität aufzuklären.

Computergestützte Analyse der Reaktivität

Obwohl spezifische computergestützte Studien, die sich ausschließlich auf 2,5-Dibrom-1,3-difluorbenzol konzentrieren, in der veröffentlichten Literatur rar sind, können wir durch die Anwendung von Prinzipien aus Studien an analogen polyhalogenierten Aromaten fundierte Vorhersagen über sein Verhalten treffen.

Nukleophile Aromatische Substitution (SNAr)

Die SNAr ist ein wahrscheinlicher Reaktionsweg für 2,5-Dibrom-1,3-difluorbenzol, insbesondere an den durch die Fluoratome aktivierten Positionen. Computergestützte Studien an Fluoraromaten haben gezeigt, dass der Mechanismus einer SNAr-Reaktion konzertiert oder schrittweise über einen Meisenheimer-Komplex verlaufen kann.[2][3][4][5] Die Präferenz für den einen oder anderen Weg hängt von der elektronischen Natur des Aromaten, dem Nukleophil und dem Abgangsgruppe ab.

Für 2,5-Dibrom-1,3-difluorbenzol würden wir eine SNAr-Reaktion an den C-F-Bindungen erwarten, die durch die elektronenziehenden Effekte der benachbarten Brom- und Fluoratome aktiviert sind. Eine DFT-Analyse würde wahrscheinlich zeigen, dass die Energiebarrieren für den nukleophilen Angriff an den C-F-Positionen niedriger sind als an den C-Br-Positionen, da Fluor eine bessere Abgangsgruppe in SNAr-Reaktionen ist.

Experimentelles Protokoll (Theoretisch): DFT-Berechnungen zur SNAr-Reaktivität

  • Struktur-Optimierung: Die Geometrie von 2,5-Dibrom-1,3-difluorbenzol und einem ausgewählten Nukleophil (z. B. Methoxid) wird mit einer geeigneten DFT-Methode (z. B. B3LYP) und einem Basissatz (z. B. 6-311+G(d,p)) optimiert.

  • Übergangszustandssuche: Die Übergangszustandsgeometrien für den nukleophilen Angriff an den C-F- und C-Br-Positionen werden lokalisiert. Dies beinhaltet die Identifizierung einer imaginären Frequenz, die der Reaktionskoordinate entspricht.

  • Energieberechnungen: Die Energien der Reaktanten, Übergangszustände und Produkte werden berechnet, um die Aktivierungsenergien und Reaktionsenthalpien zu bestimmen.

  • Analyse der Reaktivitätsindizes: Lokale Reaktivitätsindizes wie die Fukui-Funktionen oder der elektrophile Parr-Funktion können berechnet werden, um die anfälligsten Stellen für einen nukleophilen Angriff vorherzusagen.

Suzuki_Coupling_Mechanism Ar-Br + Pd(0) Ar-Br + Pd(0) Oxidative Addition Oxidative Addition Ar-Br + Pd(0)->Oxidative Addition Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative Addition->Ar-Pd(II)-Br Transmetallierung Transmetallierung Ar-Pd(II)-Br->Transmetallierung [Ar'-B(OR)2] Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetallierung->Ar-Pd(II)-Ar' Reduktive Eliminierung Reduktive Eliminierung Ar-Pd(II)-Ar'->Reduktive Eliminierung Ar-Ar' + Pd(0) Ar-Ar' + Pd(0) Reduktive Eliminierung->Ar-Ar' + Pd(0)

References

A Comparative Guide to the X-ray Crystallography of 2,5-Dibromo-1,3-difluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Halogenated Benzenes

In the landscape of pharmaceutical development and materials science, the precise atomic arrangement within a molecule is paramount. Halogenated aromatic compounds, particularly derivatives of benzene, are fundamental building blocks in the synthesis of a vast array of functional molecules. The subject of this guide, 2,5-Dibromo-1,3-difluorobenzene and its isomers, are of significant interest due to the unique interplay of their substituent atoms. The fluorine atoms can modulate pharmacokinetic properties like metabolic stability, while the bromine atoms provide reactive sites for further chemical modifications, often through cross-coupling reactions.

Understanding the three-dimensional structure of these molecules through single-crystal X-ray crystallography provides invaluable insights into their solid-state properties. This guide offers a comparative analysis of the crystallographic features of dibromo-difluorobenzene isomers, providing a framework for understanding how the substitution pattern on the benzene ring dictates crystal packing, intermolecular interactions, and ultimately, the macroscopic properties of the material. While the crystal structure of this compound itself is not publicly available at the time of writing, a comparative study of its isomers offers crucial predictive power for its behavior.

The Decisive Role of Intermolecular Interactions

The crystal packing of halogenated benzene derivatives is predominantly governed by a delicate balance of non-covalent interactions. Understanding these forces is key to predicting and engineering crystal structures with desired properties.

  • Halogen Bonding: This is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the context of dibromo-difluorobenzenes, Br···Br, Br···F, and F···F contacts can play a significant role in the supramolecular assembly.

  • C—H···F and C—H···Br Hydrogen Bonds: While weaker than conventional hydrogen bonds, these interactions are ubiquitous in fluorinated and brominated organic compounds and contribute significantly to the overall lattice energy.

  • π–π Stacking: The aromatic rings can interact through face-to-face or offset stacking, driven by electrostatic and van der Waals forces. The presence of electron-withdrawing halogens significantly influences the quadrupole moment of the benzene ring, thereby affecting the geometry and strength of these interactions.

The interplay of these interactions dictates the final crystal lattice, influencing properties such as melting point, solubility, and even mechanical behavior.

Comparative Crystallographic Analysis of Dibromo-difluorobenzene Isomers

To illustrate the profound impact of substituent placement on the crystal structure, we will compare the crystallographic data of two representative isomers. Although data for the titular compound is elusive, examining its structural relatives provides a robust comparative framework.

Parameter1,3-Difluorobenzene1,4-Dibromo-2,5-difluorobenzene
Chemical Formula C₆H₄F₂C₆H₂Br₂F₂
Molecular Weight 114.09 g/mol 271.89 g/mol
Crystal System MonoclinicOrthorhombic (Predicted)
Space Group C2/cPbca (Predicted for similar structures)
Unit Cell Dimensions a = 24.6618(13) Åb = 12.2849(5) Åc = 7.2336(4) Åβ = 106.842(3)°Data not available. Predicted to have a more symmetrical packing due to the molecular symmetry.
Cell Volume 2097.55(18) ųData not available.
Z (Molecules per unit cell) 164 (Predicted)
Key Intermolecular Interactions C—H···F hydrogen bonds forming 1D tapes connected into 2D sheets. C—H···π interactions control 3D packing.[1]Expected to be dominated by Br···Br and Br···F halogen bonds, alongside C—H···F interactions.

Analysis:

The crystal structure of 1,3-difluorobenzene reveals a complex network of C—H···F interactions that organize the molecules into corrugated sheets.[1] The packing in the third dimension is then dictated by weaker C—H···π forces.[1] For a hypothetical crystal of 1,4-dibromo-2,5-difluorobenzene, the increased size and polarizability of the bromine atoms would likely lead to the dominance of halogen bonding (Br···Br and Br···F) in directing the crystal packing. The higher symmetry of the 1,4-disubstituted isomer would also favor a more close-packed and symmetric crystal system, such as orthorhombic.

This comparison underscores a critical principle in crystal engineering: subtle changes in the molecular structure can lead to vastly different supramolecular synthons and, consequently, different crystal lattices. For drug development professionals, this has direct implications for polymorphism, where different crystal forms of the same active pharmaceutical ingredient can exhibit different solubilities and bioavailabilities.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process requiring meticulous experimental technique. Below is a generalized protocol for the synthesis, crystallization, and X-ray diffraction analysis of a dibromo-difluorobenzene derivative.

Synthesis of a Dibromo-difluorobenzene Derivative

A common route to synthesize substituted dibromo-difluorobenzenes involves electrophilic aromatic substitution reactions on a difluorobenzene precursor. For instance, the synthesis of 1,4-Dibromo-2,5-difluorobenzene can be achieved by the bromination of 1,4-difluorobenzene.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 1,4-difluorobenzene in a suitable solvent such as carbon tetrachloride.

  • Bromination: Slowly add a solution of bromine in the same solvent to the flask at room temperature. The reaction is often catalyzed by the presence of iron filings or a Lewis acid.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Diagram of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis Synthesis of Derivative purification Purification synthesis->purification Crude Product crystallization Single Crystal Growth purification->crystallization Pure Compound data_collection Data Collection crystallization->data_collection Single Crystal structure_solution Structure Solution data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement Initial Model final_structure Crystallographic Data refinement->final_structure Final Structure

Caption: Generalized workflow from synthesis to final crystallographic data.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step. Several techniques can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at room temperature. The choice of solvent is critical and often determined by trial and error.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a non-solvent in which the compound is insoluble. The slow diffusion of the non-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations. X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) are directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction data.[1][2] Software such as SHELXL or Olex2 is commonly used for this purpose.[2]

Diagram of Intermolecular Interactions

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B C1 C Br1 Br C1->Br1 F1 F C1->F1 H1 H C1->H1 Br2 Br Br1->Br2 Halogen Bond F2 F F1->F2 F...F Contact H1->F2 C-H...F Interaction C2 C C2->Br2 C2->F2 H2 H C2->H2

Caption: Key non-covalent interactions in halogenated benzenes.

Conclusion: A Structural Compass for Molecular Design

The crystallographic analysis of this compound derivatives and their isomers provides a powerful lens through which to understand the fundamental principles of molecular recognition in the solid state. The subtle interplay of halogen bonds, hydrogen bonds, and π-stacking interactions, all influenced by the specific substitution pattern, offers a roadmap for the rational design of new materials and pharmaceutical compounds. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can gain deeper insights into the structure-property relationships of these versatile chemical entities, accelerating innovation in their respective fields.

References

A Senior Application Scientist’s Guide to the Purity Validation of Commercially Available 2,5-Dibromo-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of a starting material is the bedrock of reproducible and reliable results. The compound 2,5-Dibromo-1,3-difluorobenzene (CAS No. 128259-71-2) is a pivotal intermediate in the synthesis of complex pharmaceutical agents, where its unique substitution pattern is leveraged to build novel therapeutics.[1] Its purity is not a mere specification on a supplier's Certificate of Analysis (CoA); it is a critical quality attribute that directly influences reaction yields, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]

This guide provides an in-depth, technically-grounded framework for the purity validation of commercially sourced this compound. We will move beyond a single-method assessment, advocating for an orthogonal, multi-technique approach that constitutes a self-validating system. Here, we dissect the "why" behind our experimental choices, providing not just protocols, but a logical and scientific narrative for ensuring the quality of this critical reagent.

The Imperative of Orthogonal Purity Assessment

While most commercial suppliers list the purity of this compound at ≥98%, a single percentage point can conceal a variety of impurities that may be detrimental to your synthesis.[4][5] Potential impurities in halogenated aromatics can include:

  • Regioisomers: Isomers with different substitution patterns (e.g., 1,3-Dibromo-2,5-difluorobenzene) that may have formed during synthesis.[6][7]

  • Incompletely Reacted Intermediates: Starting materials or partially halogenated species.

  • Byproducts: Compounds resulting from side reactions.[8]

  • Degradation Products: Impurities formed during storage or handling.

No single analytical technique can be expected to resolve and quantify all potential impurities with equal efficacy. A robust purity assessment, therefore, relies on orthogonal methods—techniques that measure the same attribute (purity) based on different chemical and physical principles. For this compound, we will employ a tripartite strategy of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: Gas Chromatography (GC) for Volatile Impurity Profiling

Expertise & Experience: Gas chromatography is the workhorse for analyzing volatile and thermally stable compounds.[9] For a substituted benzene like this compound, GC offers a rapid and high-resolution separation of the bulk material from other volatile impurities. We choose GC with a Flame Ionization Detector (GC-FID) for its broad applicability to organic compounds and its quantitative accuracy based on relative peak area.

Experimental Protocol: GC-FID Analysis
  • Sample Preparation: Accurately prepare a ~1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Method Parameters:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating aromatic compounds.[10]

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature: 300 °C.

  • Data Analysis: Calculate the purity by the area percent method. The purity is the area of the main peak divided by the total area of all peaks in the chromatogram (excluding the solvent peak), multiplied by 100.[9][11]

Trustworthiness: This protocol is self-validating by its ability to resolve compounds with different boiling points and polarities. The presence of any unexpected peaks signals an impurity that warrants further investigation, typically by Gas Chromatography-Mass Spectrometry (GC-MS) for identification.[11][12]

Section 2: HPLC for Non-Volatile and Isomeric Impurities

Expertise & Experience: The primary limitation of GC is its inability to detect non-volatile or thermally labile impurities. High-Performance Liquid Chromatography (HPLC) overcomes this by separating compounds in the liquid phase at ambient temperature.[13] A reversed-phase HPLC method is particularly powerful for separating halogenated benzenes and their isomers, which may have very similar boiling points but differ in hydrophobicity.[14][15] The use of a Diode Array Detector (DAD) or Photodiode Array (PDA) detector adds another layer of validation by providing UV spectral information for each peak.

Experimental Protocol: RP-HPLC-DAD Analysis
  • Sample Preparation: Prepare a ~0.5 mg/mL solution of this compound in the mobile phase or a compatible solvent like acetonitrile.

  • Instrumentation: A standard HPLC system with a Diode Array Detector (DAD).

  • HPLC Method Parameters:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust choice for this type of analysis.[16]

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). 0.1% trifluoroacetic acid can be added to improve peak shape.[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, monitoring at 220 nm and collecting spectra from 200-400 nm.

  • Data Analysis: Calculate purity via area percent as with GC. Crucially, examine the UV spectrum at the upslope, apex, and downslope of the main peak. A consistent spectrum across the peak indicates it is spectrally pure and not co-eluting with an impurity.

Trustworthiness: The combination of chromatographic separation and spectral analysis provides a high degree of confidence. If an impurity co-elutes with the main peak, it will often distort the peak's UV spectrum, flagging a potential issue that GC analysis might miss.

Section 3: NMR Spectroscopy for Unambiguous Structural Confirmation

Expertise & Experience: While chromatographic methods provide quantitative purity based on separation, they do not definitively confirm the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.[17] For this compound, NMR confirms the precise arrangement of substituents on the aromatic ring, ensuring you have the correct regioisomer. It can also detect impurities that have a different chemical structure, even if they co-elute in GC and HPLC.[18]

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
  • Sample Preparation: Dissolve ~15-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[18]

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. The aromatic region should show two distinct signals corresponding to the two non-equivalent protons, with splitting patterns dictated by H-H and H-F coupling.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This will show the number of unique carbon environments. Carbons bonded to fluorine will exhibit large ¹JCF coupling constants.

    • ¹⁹F NMR: This is a crucial experiment for fluorinated compounds. It should show a single resonance for the two equivalent fluorine atoms, confirming the 1,3-difluoro substitution pattern.

  • Data Interpretation: The obtained spectra must be consistent with the known structure of this compound. Any unassigned signals in the ¹H, ¹³C, or ¹⁹F spectra are indicative of impurities. Quantitative NMR (qNMR) can be performed with an internal standard for a highly accurate purity assessment.

Trustworthiness: NMR provides an absolute structural confirmation that chromatographic methods infer indirectly. The presence of unexpected signals is direct evidence of impurities, providing a foundational check on the material's identity and purity.

Comparative Data Analysis

To illustrate the value of this orthogonal approach, consider the following hypothetical data for three different commercial lots of this compound.

Analytical Method Lot A Lot B Lot C Insight
Stated Purity (CoA) >98%>98%>99%The initial specification from the supplier.
Purity by GC-FID 98.5%99.2%99.1%All lots appear to meet the specification based on volatile impurities.
Purity by HPLC-DAD 98.4%97.5%99.0%Lot B shows a significant impurity not seen by GC, likely a non-volatile or isomeric species.
NMR Analysis ConformsConformsConforms, minor unassigned signalsAll lots are the correct isomer. Lot C has trace-level impurities visible that were not resolved by chromatography.
Final Assessment Pass (98.4%) Fail (97.5%) Pass (99.0%) Lot B fails to meet the >98% purity claim due to a non-volatile impurity. Lot C, while high purity, contains detectable minor impurities.

Integrated Purity Validation Workflow

The following diagram illustrates the logical flow of a comprehensive purity validation protocol, ensuring a robust and reliable quality assessment.

Purity_Validation_Workflow Workflow for Purity Validation of this compound receive_sample Receive Commercial Sample & CoA gc_analysis Step 1: GC-FID Analysis (Volatile Profile) receive_sample->gc_analysis gc_pass Purity >98% & No major unknown peaks? gc_analysis->gc_pass hplc_analysis Step 2: RP-HPLC-DAD (Non-Volatile & Isomer Profile) hplc_pass Purity >98% & Peak spectrally pure? hplc_analysis->hplc_pass nmr_analysis Step 3: NMR Spectroscopy (Structural Confirmation) nmr_pass Structure Confirmed & No significant impurity signals? nmr_analysis->nmr_pass gc_pass->hplc_analysis Yes investigate Investigate Impurities (e.g., GC-MS, LC-MS) gc_pass->investigate No hplc_pass->nmr_analysis Yes hplc_pass->investigate No final_decision Final Purity Assessment & Decision nmr_pass->final_decision Yes nmr_pass->investigate No investigate->final_decision

References

A Comparative Guide to the Reactivity of 2,5-Dibromo-1,3-difluorobenzene: Bridging Theoretical Predictions and Experimental Realities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds are indispensable building blocks. Among these, 2,5-Dibromo-1,3-difluorobenzene (CAS: 128259-71-2) presents a particularly intriguing case. Its unique substitution pattern—two reactive bromine "handles" and two modulating fluorine atoms—offers a versatile platform for constructing complex molecular architectures.[1] The fluorine atoms can significantly enhance crucial pharmacokinetic properties, such as metabolic stability and membrane permeability, while the bromine atoms are primed for a variety of subsequent chemical transformations.[1][2]

This guide provides an in-depth comparison between the theoretically predicted reactivity of this molecule and its observed behavior in key experimental settings. By understanding the electronic and steric factors at play, researchers can better harness its synthetic potential, moving from computational models to high-yielding, predictable laboratory outcomes.

Theoretical Reactivity Profile: An Electronic and Steric Analysis

The reactivity of an aromatic compound is dictated by the electronic effects of its substituents and the steric accessibility of its reaction sites. For this compound, these factors create a nuanced reactivity map.

  • Electronic Effects : Both fluorine and bromine are electronegative atoms that withdraw electron density from the benzene ring via the inductive effect, deactivating it towards electrophilic aromatic substitution. However, they also donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. The two fluorine atoms at the 1 and 3 positions strongly polarize the ring, making adjacent carbons electron-deficient. This electronic pull is a critical factor that enhances the ring's susceptibility to certain reaction classes, such as nucleophilic attack.

  • Bond Strengths & Leaving Group Ability : A fundamental theoretical consideration is the relative strength of the C-F and C-Br bonds. The C-Br bond is significantly weaker and more polarizable than the robust C-F bond. This inherently makes the bromine atoms the more likely sites for reactions involving bond cleavage, such as metal-catalyzed cross-couplings and metal-halogen exchange.

  • Computational Data : Properties such as the calculated LogP of 3.4898 indicate a high degree of lipophilicity, an important consideration for solubility and purification strategies.[2]

Caption: Structure of this compound.

Experimental Reactivity: A Tale of Two Bonds (C-Br vs. C-F)

Experimentally, the reactivity of this compound is dominated by transformations at the carbon-bromine bonds, aligning well with theoretical predictions of bond strength. However, the choice of reaction class can unveil surprising reactivity at the C-F position.

Metal-Catalyzed Cross-Coupling Reactions

This class of reactions provides the most direct and powerful method for C-C and C-N bond formation, leveraging the weaker C-Br bonds.

  • Theoretical Expectation : The C-Br bonds are the exclusive sites for oxidative addition to a Palladium(0) catalyst. Selective mono-arylation may be possible with stoichiometric control of the boronic acid partner, but achieving high selectivity can be challenging.

  • Experimental Reality : This reaction is a workhorse for creating biaryl structures from this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, as is typical for Suzuki couplings.[3][4] The reaction proceeds reliably at the C-Br positions.

ParameterTypical Conditions for Aryl BromidesRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Provides the active Pd(0) species for the catalytic cycle.
Ligand SPhos, XPhos, PPh₃Stabilizes the palladium center and facilitates oxidative addition/reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid partner for transmetalation.
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and influences reaction kinetics.

Representative Protocol: Suzuki-Miyaura Di-Arylation

  • Setup : To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (2.2-2.5 eq.), and a suitable base such as K₃PO₄ (3.0 eq.).

  • Inerting : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Loading : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction : Heat the mixture with vigorous stirring at 80-100 °C. Monitor progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography on silica gel.

  • Theoretical Expectation : Similar to Suzuki coupling, the C-Br bonds are the expected reaction sites for C-N bond formation.[5][6]

  • Experimental Reality : This reaction provides a robust method for synthesizing substituted anilines from this compound. The success of the transformation is highly dependent on the ligand choice, which dictates the scope of compatible amines and reaction efficiency.[5][7] Sterically hindered phosphine ligands are often required to promote the final reductive elimination step.[5]

ParameterTypical Conditions for Aryl BromidesRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.
Ligand BINAP, Xantphos, Josiphos-typeCrucial for catalyst stability and activity; ligand choice is key.[5]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential.

Representative Protocol: Buchwald-Hartwig Mono-Amination

  • Setup : In an argon-filled glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq.) to a flame-dried Schlenk tube.

  • Reagent Addition : Outside the glovebox, under a positive pressure of argon, add anhydrous, degassed solvent (e.g., toluene). Add this compound (1.0 eq.) followed by the desired amine (1.1-1.2 eq.) via syringe.

  • Reaction : Seal the tube and heat in a preheated oil bath at 80-110 °C until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Workup : Cool the mixture, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification : Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.

Metal-Halogen Exchange
  • Theoretical Expectation : The significant difference in electronegativity and bond strength between bromine and fluorine predicts that organolithium reagents or magnesium metal will react exclusively at the C-Br bonds.

  • Experimental Reality : This prediction holds true. Lithium-bromine exchange using reagents like n-butyllithium (nBuLi) is a highly efficient method to generate a reactive aryllithium species.[8] This intermediate can then be trapped with various electrophiles (e.g., CO₂, DMF, aldehydes). Similarly, Grignard reagents can be formed, though initiation may require activation of the magnesium surface.[9] Strict anhydrous conditions are paramount, as any moisture will quench the highly basic organometallic intermediates.

Workflow cluster_start Starting Material cluster_reaction Metal-Halogen Exchange cluster_product Product SM This compound React 1. nBuLi, THF, -78 °C 2. Electrophile (E+) SM->React Generation of Aryllithium Prod Mono-functionalized Product React->Prod Electrophilic Quench

Caption: Workflow for Lithium-Bromine Exchange and Quench.

Representative Protocol: Lithiation and Carboxylation

  • Setup : Add this compound (1.0 eq.) to an oven-dried, three-neck flask under an argon atmosphere. Add anhydrous tetrahydrofuran (THF) via syringe.

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation : Slowly add n-butyllithium (1.05 eq. in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

  • Quenching : Add an excess of crushed dry ice (solid CO₂) in one portion to the reaction mixture.[10] Allow the mixture to slowly warm to room temperature.

  • Workup : Quench the reaction with aqueous HCl (1M). Extract the product with ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The resulting carboxylic acid can be purified by crystallization or chromatography.

Nucleophilic Aromatic Substitution (SNAr)
  • Theoretical Expectation : This is where theory and experiment can diverge interestingly. While the C-F bonds are strong, fluorine is a better leaving group than bromine in the context of SNAr, especially when the ring is activated by electron-withdrawing groups. The two fluorine atoms activate the ring towards nucleophilic attack, and they are positioned ortho and para to the bromine atoms, which could stabilize a Meisenheimer intermediate.[11] Therefore, substitution of a fluorine atom is theoretically plausible.

  • Experimental Reality : While direct SNAr on this compound is not widely reported, analogous systems demonstrate the feasibility of C-F bond substitution. For example, in the synthesis of chiral ligands, a double SNAr reaction on 1,2-dibromo-4,5-difluorobenzene occurs exclusively by displacement of the fluorine atoms by an oxygen nucleophile.[12] This provides strong evidence that under the right conditions (strong nucleophile, polar aprotic solvent), the C-F bonds can become the primary reaction sites, in direct contrast to metal-mediated pathways.

Synthesis and Comparison: A Unified View

The reactivity of this compound is best understood as a function of the reaction mechanism.

Reaction TypeTheoretical Primary SiteExperimental Primary SiteGoverning Principle
Cross-Coupling C-BrC-BrWeaker C-Br bond strength facilitates oxidative addition.
Metal-Halogen Exchange C-BrC-BrGreater polarizability and weakness of the C-Br bond.
SNAr C-F (Plausible)C-F (Evidenced in analogs)Superior leaving group ability of F⁻ and ring activation.[11][12]

This dichotomy is the central lesson of this molecule: the C-Br bonds are kinetically favored in pathways involving bond cleavage initiated by a metal, while the C-F bonds can be thermodynamically or kinetically favored in pathways involving nucleophilic addition-elimination.

Conclusion

This compound is a textbook example of how theoretical principles guide but do not fully dictate experimental outcomes. While computational models and bond-strength arguments correctly predict the overwhelming reactivity of the C-Br bonds in the most common synthetic transformations like cross-coupling and metal-halogen exchange, they do not preclude alternative pathways. The demonstrated reactivity of C-F bonds in related systems under SNAr conditions highlights the importance of considering the specific reaction mechanism. For the practicing chemist, this dual reactivity is not a contradiction but an opportunity, offering orthogonal strategies for the selective functionalization of a valuable and versatile chemical building block.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,5-Dibromo-1,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2,5-Dibromo-1,3-difluorobenzene, moving beyond a simple checklist to explain the causality behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Immediate Hazard Assessment

This compound is a halogenated aromatic compound that requires careful handling due to its potential health hazards.[1] Understanding these risks is the foundational step in mitigating them. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1] Ingestion is also considered harmful.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowedWarningGHS07
Skin IrritationH315: Causes skin irritationWarningGHS07
Eye IrritationH319: Causes serious eye irritationWarningGHS07
Respiratory IrritationH335: May cause respiratory irritationWarningGHS07

This data is a synthesis of information from multiple sources.[1]

It is crucial to note that no specific occupational exposure limits (OELs) have been established for this compound.[2] This absence of data does not imply the substance is safe at any concentration. Instead, it necessitates a more cautious approach, emphasizing the minimization of all potential exposures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a matter of compliance; it is a critical barrier between you and potential chemical exposure. The following recommendations are based on established safety standards for handling irritant and potentially harmful chemicals.

Eye and Face Protection
  • Recommendation: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • The "Why": Standard safety glasses do not provide a complete seal and are insufficient to protect against splashes or vapors of this compound, which can cause serious eye irritation.[4] In procedures with a higher risk of splashing, a face shield should be used in conjunction with goggles for maximum protection.[4]

Skin and Body Protection
  • Recommendation: Wear chemically resistant gloves and a laboratory coat.[3] For tasks with a higher potential for splashes, consider an apron or coveralls.[4]

  • The "Why": this compound is known to cause skin irritation.[1] A lab coat protects against incidental contact.[4] The choice of glove material is critical and should be based on chemical compatibility. Nitrile gloves are a common and effective choice for many laboratory chemicals, but it is always best practice to consult the glove manufacturer's compatibility chart for the specific chemical being handled.

Respiratory Protection
  • Recommendation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5][6] If engineering controls are insufficient to maintain exposure below acceptable levels, or if you experience any respiratory irritation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge should be used.[3]

  • The "Why": The compound may cause respiratory irritation.[1][5] Engineering controls like fume hoods are the primary method for mitigating inhalation exposure. Respirators are a secondary measure for situations where ventilation is inadequate or during emergency situations.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will minimize risks. The following workflow is designed to be a self-validating system, ensuring safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Transfer Chemical Inside Fume Hood prep_materials->handle_transfer Begin Work handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_close Securely Close Container After Use handle_reaction->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate Complete Work cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A typical laboratory workflow for handling this compound.

Step-by-Step Protocol:
  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Don the appropriate PPE as outlined above: chemical safety goggles, a lab coat, and chemically resistant gloves.

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before introducing this compound to the work area.

  • Handling:

    • Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[5]

    • Avoid contact with skin and eyes.[5]

    • Keep the container tightly closed when not in use.[5]

    • This compound is a combustible liquid.[5] Keep it away from heat, sparks, open flames, and other ignition sources.[3][5] Use non-sparking tools for transfers.[3]

  • In Case of a Spill:

    • Evacuate non-essential personnel from the area.[7]

    • Ensure the area is well-ventilated.[7]

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, silica gel, or a universal binder.[5][6]

    • Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[5][6]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can have significant environmental and safety consequences.

  • Waste Classification: this compound and any materials contaminated with it are considered hazardous waste.[5]

  • Collection:

    • Collect waste in a designated, clearly labeled, and sealed container.[7] The container must be compatible with the chemical to prevent leaks.[7]

    • The label should include "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[7]

  • Storage:

    • Store sealed waste containers in a designated, cool, and well-ventilated hazardous waste accumulation area.[3][7]

    • This area should be away from ignition sources and accessible only to authorized personnel.[7]

  • Final Disposal:

    • Arrange for disposal through a licensed hazardous waste disposal contractor.[3][5][7] Do not dispose of this chemical down the drain or in regular trash.[7]

By integrating these safety protocols into your daily laboratory operations, you create a robust and reliable system for protecting yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-1,3-difluorobenzene
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-1,3-difluorobenzene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。